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  • Product: 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
  • CAS: 62749-46-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectra for this specific molecule, this guide synthesizes data from structurally related analogs and first-principle spectroscopic theory to present a representative and predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for identifying and characterizing this compound and its derivatives.

Introduction and Molecular Structure Overview

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide belongs to the pyridinone class of heterocyclic compounds, which are recognized as important scaffolds in drug discovery due to their diverse biological activities.[1] The molecule's structure is a composite of three key functional regions, each contributing distinct and identifiable spectroscopic signatures:

  • The 1,6-Dihydro-6-oxo-pyridine Ring: A pyridinone system, which is an aromatic ring containing a lactam functionality. Its electronic properties significantly influence the chemical environment of its constituent atoms.

  • The 4'-Pyridyl Ring: The second pyridine ring is attached at the 3-position of the pyridinone core, forming a 3,4'-bipyridine linkage. The relative orientation of these two rings can be a key structural feature.

  • The 5-Carboxamide Group: A primary amide (-CONH₂) substituted at the 5-position of the pyridinone ring. This group is crucial for intermolecular interactions, such as hydrogen bonding, and provides highly characteristic spectroscopic signals.

The structural integrity and purity of this compound are paramount for its application. The following sections detail the optimized protocols and expected results for its comprehensive spectroscopic analysis.

Caption: Labeled structure of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, hydrogen-bond-donating compounds and for its ability to resolve N-H protons without rapid exchange.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[2]

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1~12.0br s-1HPyridinone N-H
H-2' / H-6'~8.70dJ ≈ 6.02H4'-Pyridyl C-H
H-2~8.55s-1HPyridinone C-H
H-4~8.20s-1HPyridinone C-H
H-3' / H-5'~7.80dJ ≈ 6.02H4'-Pyridyl C-H
Amide-Hₐ~7.60br s-1H-CONH₂
Amide-Hₑ~7.40br s-1H-CONH₂
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Predicted δ (ppm)Assignment
~168.0Amide C=O
~162.0Pyridinone C=O (C-6)
~149.5C-2' / C-6'
~145.0C-4'
~142.0C-2
~138.0C-4
~135.0C-3
~122.0C-3' / C-5'
~118.0C-5
Interpretation and Mechanistic Insights
  • Proton NMR:

    • The pyridinone N-H proton is expected to be significantly downfield (~12.0 ppm) due to deshielding from the adjacent carbonyl group and participation in hydrogen bonding. Its broadness is characteristic of exchangeable protons.

    • The protons on the 4'-pyridyl ring (H-2'/H-6' and H-3'/H-5') are expected to appear as two distinct doublets, characteristic of a 4-substituted pyridine system.[3] Their downfield shift relative to pyridine itself is due to the electron-withdrawing effect of the pyridinone ring.

    • The protons on the pyridinone ring (H-2 and H-4) are predicted to be singlets due to the substitution pattern, lacking adjacent protons for coupling. They are in an electron-deficient environment, hence their downfield chemical shifts.

    • The two amide protons (-CONH₂) are expected to appear as two separate broad singlets due to hindered rotation around the C-N bond, making them diastereotopic.

  • Carbon NMR:

    • The two carbonyl carbons (amide and pyridinone) are the most downfield signals, a direct consequence of the electronegativity of the attached oxygen atoms.

    • The aromatic region will contain signals for all sp² hybridized carbons of both rings. The carbons directly attached to nitrogen atoms (C-2, C-6, C-2', C-6') are typically found further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. For the title compound, it will clearly confirm the presence of the amide and lactam functionalities.

Experimental Protocol: IR Acquisition
  • Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

cluster_workflow IR Spectroscopy Workflow A Prepare Sample (KBr Pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum (4000-400 cm⁻¹) B->C D Process Data (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E

Caption: Standard workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amide (-CONH₂)
3200 - 3100Medium, BroadN-H StretchPyridinone (Lactam)
1690 - 1670StrongC=O Stretch (Amide I)Primary Amide (-CONH₂)
1660 - 1640StrongC=O StretchPyridinone (Lactam)
1620 - 1580MediumN-H Bend (Amide II) & C=C/C=N StretchAmide & Aromatic Rings
~1400MediumC-N StretchAmide & Pyridyl
Interpretation and Causality
  • N-H Stretching Region (3500-3100 cm⁻¹): The primary amide is expected to show two distinct N-H stretching bands (asymmetric and symmetric).[4] The pyridinone N-H stretch will likely be a broader band due to strong intermolecular hydrogen bonding in the solid state.

  • Carbonyl Region (1700-1630 cm⁻¹): This is the most diagnostic region. Two strong C=O absorption bands are predicted. The amide carbonyl (Amide I band) typically appears at a higher frequency than the pyridinone carbonyl.[5][6] The exact positions can be influenced by conjugation and hydrogen bonding.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions corresponding to various bending and stretching modes of the entire molecule, providing a unique fingerprint for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent system, such as methanol or acetonitrile/water (50:50), often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Collection: Acquire the spectrum in positive ion mode. The expected molecular ion will be the protonated species, [M+H]⁺.

  • Tandem MS (MS/MS): To probe fragmentation, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₉N₃O₂

  • Exact Mass: 215.0695

  • Predicted [M+H]⁺ (High-Resolution MS): 216.0767

Predicted Fragmentation Pathway

The protonated molecule ([M+H]⁺ at m/z 216) is expected to undergo fragmentation through several key pathways:

  • Loss of Ammonia (NH₃): Cleavage of the amide group can lead to the loss of ammonia (17 Da), resulting in a fragment at m/z 199.

  • Loss of the Carboxamide Radical (•CONH₂): While less common in ESI, fragmentation could involve the loss of the entire carboxamide radical (44 Da), giving a fragment at m/z 172.

  • Cleavage of the Bipyridine Bond: The bond between the two pyridine rings can cleave, leading to fragments corresponding to the individual ring systems.

M [M+H]⁺ m/z = 216 F1 Loss of NH₃ (-17 Da) M->F1 F2 Loss of H₂NCO• (-43 Da) M->F2 F3 Bipyridine Cleavage M->F3 F1_ion [M+H-NH₃]⁺ m/z = 199 F1->F1_ion F2_ion [M+H-H₂NCO]⁺ m/z = 173 F2->F2_ion F3_ion1 Pyridinone Fragment (e.g., m/z 138) F3->F3_ion1 F3_ion2 Pyridyl Fragment (e.g., m/z 79) F3->F3_ion2

Caption: A potential fragmentation pathway for the title compound in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the connectivity of the bipyridine system. IR spectroscopy provides unequivocal evidence for the critical amide and lactam carbonyl groups, which are central to the molecule's chemical properties. Finally, high-resolution mass spectrometry confirms the elemental composition, while tandem MS elucidates structural features through predictable fragmentation patterns. The representative data and protocols outlined in this guide provide a robust framework for researchers to confidently identify, characterize, and validate the synthesis of this important molecular scaffold.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]

  • Structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide. (1990). PubMed. Available at: [Link]

  • High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (1992). ResearchGate. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014). ResearchGate. Available at: [Link]

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  • 6-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate. (2020). MDPI. Available at: [Link]

  • Dihydro-α-Pyrone Antibiotics from a Soil-Derived Fungus Talaromyces sp. G23. (2024). Journal of Natural Products. Available at: [Link]

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Sources

Exploratory

The Architecture of Cardiotonic Activity: A Technical Guide to the Structure-Activity Relationship of 1,6-Dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide analogs, a class of compounds with significant potential as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3). We will dissect the molecular architecture of this scaffold, elucidating how subtle modifications translate into profound changes in biological activity. This document is intended to serve as a practical and theoretical resource for researchers engaged in the discovery and development of novel inotropic agents.

Introduction: The Therapeutic Promise of Selective PDE3 Inhibition

Heart failure remains a leading cause of morbidity and mortality worldwide, creating a persistent need for novel therapeutic strategies. One established approach is to enhance cardiac contractility (inotropism) by modulating intracellular signaling pathways. Cyclic adenosine monophosphate (cAMP) plays a pivotal role in this process, and its intracellular concentration is tightly regulated by the phosphodiesterase (PDE) enzyme superfamily.

The 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide core is a privileged scaffold in the design of PDE inhibitors. Analogs of this structure have shown promise as selective inhibitors of PDE3, an isozyme highly expressed in cardiac and vascular smooth muscle.[1] By inhibiting the breakdown of cAMP, these compounds lead to an increase in intracellular cAMP levels, resulting in enhanced cardiac muscle contraction and vasodilation.[1] This dual action makes them attractive candidates for the treatment of acute decompensated heart failure.

This guide will systematically explore the SAR of this chemical series, providing a framework for the rational design of next-generation cardiotonic agents with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: A Foundation for Inotropic Activity

The fundamental structure of 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide is depicted below. The SAR exploration will focus on modifications at key positions of this scaffold.

Figure 1: The core chemical structure of 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide.[2]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at various positions of the bipyridine core on PDE3 inhibitory activity and, consequently, inotropic effects. The insights are synthesized from studies on structurally related pyridone and bipyridine analogs.

The Pyridone Ring (A-Ring)

The 1,6-dihydropyridin-6-one moiety is a critical pharmacophore.

  • N-1 Position: Substitution at the N-1 position of the pyridone ring is generally well-tolerated and can be exploited to modulate physicochemical properties. Small alkyl groups are often employed.

  • C-2 Position: The substituent at the C-2 position significantly influences potency. Small, electron-withdrawing groups can be beneficial.

  • C-5 Position: The carboxamide group at the C-5 position is crucial for activity. The primary amide appears to be important for establishing key hydrogen bonding interactions within the active site of PDE3. Modifications to this group, such as conversion to esters or carboxylic acids, often lead to a decrease in potency.

The Pyridine Ring (B-Ring)

The 4'-pyridyl group plays a significant role in orienting the molecule within the enzyme's active site.

  • Substitution on the 4'-Pyridine Ring: The electronic nature and position of substituents on this ring can fine-tune activity and selectivity. Electron-donating groups may enhance activity.

The Carboxamide Moiety

The 5-carboxamide group is a key feature for interaction with the PDE3 active site. The NH2 group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Modification Position Effect on Activity Rationale
AlkylationN-1Generally tolerated; can improve solubility and ADME properties.This position is often solvent-exposed in the PDE3 active site.
Small Alkyl or Electron-Withdrawing GroupC-2Can enhance potency.May influence the electronic properties of the pyridone ring.
Ester or Carboxylic AcidC-5Generally decreases activity.The primary amide is often crucial for hydrogen bonding interactions.
Substitution on 4'-PyridineVariousModulates activity and selectivity.Influences the overall electronic and steric profile of the molecule.

Table 1: Summary of Structure-Activity Relationships for 1,6-Dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide Analogs and Related Compounds.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide analogs.

General Synthetic Scheme

A common route to synthesize the target scaffold involves a multi-step sequence, often culminating in the formation of the bipyridine linkage and subsequent functional group manipulations. A plausible synthetic approach is outlined below.

Synthesis_Workflow cluster_0 A-Ring Precursor Synthesis cluster_1 B-Ring Precursor Synthesis cluster_2 Core Assembly and Final Modification A1 Starting Material (e.g., Substituted Pyridone) A2 Functional Group Interconversion A1->A2 C1 Cross-Coupling Reaction (e.g., Suzuki, Stille) A2->C1 A-Ring Precursor B1 Starting Material (e.g., Halogenated Pyridine) B2 Introduction of Coupling Handle B1->B2 B2->C1 B-Ring Precursor C2 Amidation C1->C2 C3 Final Analog C2->C3

Figure 2: Generalized workflow for the synthesis of 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide analogs.

Step-by-Step Protocol for a Representative Synthesis:

  • Synthesis of the Pyridone Precursor: A substituted 2-hydroxynicotinic acid can be prepared via established literature procedures.

  • Amidation: The carboxylic acid is converted to the corresponding carboxamide using a standard coupling agent such as HATU or EDC/HOBt and an ammonia source.

  • Halogenation: The pyridone ring is halogenated, typically at the 3-position, to introduce a handle for cross-coupling.

  • Suzuki Coupling: The halogenated pyridone is coupled with a pyridine-4-boronic acid derivative under palladium catalysis to form the bipyridine core.[3]

  • Final Analog Synthesis: Further modifications, such as N-alkylation, can be performed at this stage.

In Vitro PDE3 Inhibition Assay

The following is a general protocol for determining the PDE3 inhibitory activity of test compounds using a fluorescence polarization (FP) assay.[4]

Materials:

  • Recombinant human PDE3B enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Binding Agent (a specific phosphate-binding nanobead)

  • PDE Assay Buffer

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in PDE Assay Buffer. Dilute the PDE3B enzyme and cAMP-FAM substrate to their optimal concentrations in the same buffer.

  • Enzyme Reaction: To each well of the microplate, add the test compound solution followed by the PDE3B enzyme solution. Initiate the reaction by adding the cAMP-FAM substrate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of cAMP-FAM to AMP-FAM.

  • Detection: Stop the reaction by adding the Binding Agent. The Binding Agent will bind to the phosphate group of the linearized AMP-FAM, causing a change in fluorescence polarization.

  • Data Analysis: Measure the fluorescence polarization of each well using a plate reader. The IC50 value for each compound is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PDE3_Assay_Workflow Start Prepare Reagents (Compound, Enzyme, Substrate) Reaction Initiate Enzyme Reaction in Microplate Start->Reaction Incubation Incubate at RT Reaction->Incubation Detection Stop Reaction & Add Binding Agent Incubation->Detection Measurement Measure Fluorescence Polarization Detection->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Figure 3: Workflow for the in vitro PDE3 inhibition assay.

Assessment of Inotropic Activity in Isolated Heart Preparations

The Langendorff isolated heart preparation is a classic ex vivo model to assess the direct effects of compounds on cardiac function.[5]

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Animal model (e.g., rat or guinea pig)

  • Pressure transducer

  • Data acquisition system

  • Test compounds

Procedure:

  • Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with warm, oxygenated Krebs-Henseleit buffer at a constant flow rate.

  • Instrumentation: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), an indicator of contractility. Heart rate can also be monitored.

  • Stabilization: The heart is allowed to stabilize for a period before the experiment begins.

  • Compound Administration: The test compound is infused into the perfusion buffer at increasing concentrations.

  • Data Recording and Analysis: LVDP and heart rate are continuously recorded. The positive inotropic effect is quantified as the percentage increase in LVDP from baseline.

Mechanism of Action: Elevating cAMP

The primary mechanism by which 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide analogs exert their cardiotonic effects is through the inhibition of PDE3. This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium and enhanced contractility.[6]

Mechanism_of_Action Bipyridine 1,6-Dihydro-6-oxo-[3,4'-bipyridine]- 5-carboxamide Analog PDE3 PDE3 Bipyridine->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx SR_Ca_Uptake Increased SR Ca2+ Uptake Phospholamban->SR_Ca_Uptake Contraction Enhanced Cardiac Contraction Ca_Influx->Contraction SR_Ca_Uptake->Contraction

Figure 4: Signaling pathway illustrating the mechanism of action of PDE3 inhibitors.

Conclusion and Future Directions

The 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxamide scaffold represents a promising starting point for the development of novel cardiotonic agents. The SAR insights discussed in this guide provide a rational basis for the design of analogs with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future research in this area should focus on:

  • Fine-tuning Substituents: Systematic exploration of a wider range of substituents at key positions to build a more comprehensive quantitative SAR (QSAR) model.

  • Improving Selectivity: Designing analogs with improved selectivity for PDE3 over other PDE isoforms to minimize off-target effects.

  • Optimizing ADME Properties: Modifying the scaffold to enhance oral bioavailability and metabolic stability.

  • In Vivo Efficacy Studies: Progressing lead compounds into relevant animal models of heart failure to validate their therapeutic potential.

By leveraging the principles outlined in this guide, the scientific community can continue to advance the development of this important class of compounds for the treatment of cardiovascular diseases.

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  • Phosphodiesterase inhibitors. Part 6: Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). ResearchGate. [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Abstract This document provides a comprehensive guide for the synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The bipyridine structural motif is prevalent in a variety of pharmacologically active compounds, including cardiotonic agents like amrinone and milrinone, which act as phosphodiesterase 3 (PDE3) inhibitors.[1][2] This guide details a robust, multi-step synthetic protocol, beginning with accessible starting materials and proceeding through a palladium-catalyzed cross-coupling reaction to construct the core bipyridine structure. Subsequent functional group transformations yield the final target molecule. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring a reproducible and validated process suitable for research and drug development professionals.

Introduction: The Bipyridinone Scaffold

The 1,6-dihydro-6-oxo(3,4'-bipyridine) core is a privileged scaffold in drug discovery. Its structural analog, amrinone (5-amino-3,4'-bipyridin-6(1H)-one), was a pioneering therapeutic agent for congestive heart failure.[1][2][3] The mechanism of action for these compounds involves the inhibition of PDE3, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac muscle contractility.[2] The title compound, 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, shares this core structure but features a carboxamide group at the 5-position. This functional group offers a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with tailored pharmacological profiles.

The synthetic strategy outlined herein is designed to be modular, allowing for the potential substitution of various pyridine precursors to generate a library of analogs for screening and optimization. The key steps involve the formation of the C-C bond between the two pyridine rings, a transformation efficiently achieved through modern cross-coupling techniques, followed by the conversion of a nitrile precursor into the desired carboxamide.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule identifies key precursors and strategic bond disconnections. The synthesis hinges on three primary transformations:

  • Amide Formation: The target carboxamide can be derived from the corresponding 5-cyano-3,4'-bipyridinone via hydrolysis.

  • Bipyridine Core Construction: The central 3,4'-bipyridine linkage is best formed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly reliable method for constructing C(sp²)–C(sp²) bonds.[4][5][6] This involves the coupling of a halogenated pyridinone precursor with a pyridineboronic acid.

  • Pyridinone Ring Synthesis: The substituted 2-pyridone ring can be assembled through a condensation/cyclization reaction of appropriately chosen acyclic precursors.

Overall Synthetic Workflow

The forward synthesis is envisioned as a three-step process starting from commercially available 3-Bromo-5-cyano-2-methoxypyridine.

Synthetic Workflow A Step 1: Suzuki-Miyaura Coupling (Formation of Bipyridine Core) B Step 2: Demethylation (Pyridinone Formation) A->B Intermediate 1: 5-Cyano-2-methoxy-3,4'-bipyridine C Step 3: Nitrile Hydrolysis (Carboxamide Formation) B->C Intermediate 2: 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbonitrile P Final Product: 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide C->P

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All reagents are to be handled according to their respective Safety Data Sheets (SDS).

Step 1: Synthesis of 5-Cyano-2-methoxy-3,4'-bipyridine (Intermediate 1)

Principle: This step employs a Suzuki-Miyaura cross-coupling reaction to form the pivotal C-C bond between the two pyridine rings.[4][7] A palladium catalyst, typically with phosphine ligands, facilitates the reaction between the organoboron species (pyridine-4-boronic acid) and the organohalide (3-bromo-5-cyano-2-methoxypyridine). A base is required to activate the boronic acid for the transmetalation step.[8]

Reaction Scheme: (A diagram showing the chemical reaction for Step 1 would be placed here)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-5-cyano-2-methoxypyridine214.0310.02.14 g
Pyridine-4-boronic acid122.9212.01.48 g
Pd(PPh₃)₂Cl₂ (Dichlorobis...)701.900.5 (5 mol%)351 mg
Sodium Carbonate (Na₂CO₃)105.9930.03.18 g
1,4-Dioxane--40 mL
Water (degassed)--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-cyano-2-methoxypyridine (2.14 g, 10.0 mmol), pyridine-4-boronic acid (1.48 g, 12.0 mmol), and dichlorobis(triphenylphosphine)palladium(II) (351 mg, 0.5 mmol).

  • Add 1,4-dioxane (40 mL).

  • In a separate beaker, dissolve sodium carbonate (3.18 g, 30.0 mmol) in degassed water (10 mL) and add this solution to the reaction flask.

  • Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 100-101 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the mixture to room temperature.

  • Add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-Cyano-2-methoxy-3,4'-bipyridine as a solid.

Step 2: Synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbonitrile (Intermediate 2)

Principle: This step involves the cleavage of the methyl ether on the pyridinone precursor to reveal the 6-oxo functionality. This is typically achieved under strong acidic conditions, where the ether is protonated and subsequently cleaved by a nucleophile (e.g., bromide from HBr). The pyridone tautomer is heavily favored over the hydroxypyridine form.

Reaction Scheme: (A diagram showing the chemical reaction for Step 2 would be placed here)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Cyano-2-methoxy-3,4'-bipyridine211.228.01.69 g
Hydrobromic Acid (48% aq. HBr)--20 mL

Procedure:

  • Place 5-Cyano-2-methoxy-3,4'-bipyridine (1.69 g, 8.0 mmol) in a 50 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Add 48% aqueous hydrobromic acid (20 mL).

  • Heat the mixture to reflux (approx. 120-125 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbonitrile. This intermediate can often be used in the next step without further purification if deemed sufficiently pure by analytical methods (e.g., ¹H NMR).

Step 3: Synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide (Final Product)

Principle: The final step is the hydrolysis of the nitrile group to a primary carboxamide. This transformation can be achieved under acidic or basic conditions.[9] Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid, is often effective for converting cyanopyridines to their corresponding carboxamides.[10] The reaction conditions must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.

Reaction Scheme: (A diagram showing the chemical reaction for Step 3 would be placed here)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbonitrile197.196.01.18 g
Sulfuric Acid (98% H₂SO₄)--10 mL

Procedure:

  • Carefully add concentrated sulfuric acid (10 mL) to 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbonitrile (1.18 g, 6.0 mmol) in a 50 mL round-bottom flask, while cooling in an ice bath.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Very slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

  • Neutralize the resulting solution by the slow addition of a cold, concentrated ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any residual salts.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed at each stage.

  • Thin Layer Chromatography (TLC): Used for routine reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product and intermediates. The spectra should be consistent with the expected chemical shifts and coupling patterns for the bipyridine system.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity level of >95% is typically required for biological screening.

Validation_Workflow cluster_synthesis Synthesis Stages cluster_analysis Analytical Validation S1 Intermediate 1 TLC TLC (Monitoring) S1->TLC NMR NMR (¹H, ¹³C) S1->NMR S2 Intermediate 2 S2->TLC S2->NMR S3 Final Product S3->TLC S3->NMR MS HRMS (Mass) S3->MS HPLC HPLC (Purity) S3->HPLC

Caption: Self-validating workflow for synthesis and analysis.

Conclusion

This document provides a detailed, scientifically grounded protocol for the synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. By explaining the causality behind experimental choices and integrating validation steps throughout the process, this guide aims to provide researchers with a trustworthy and reproducible method. The successful synthesis of this versatile bipyridinone scaffold opens avenues for the development of novel therapeutics and advanced materials.

References

  • Zeh, D., Kreitner, T., & Heinle, M. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 14-19. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 690. [Link]

  • Endo, A. (2013). Amrinone, Forerunner of Novel Cardiotonic Agents, Caused Paradigm Shift of Heart Failure Pharmacotherapy. Circulation Research, 113(5), 496-498. [Link]

  • PubChem. (n.d.). Amrinone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Hansen, K. B., & Gonzalez, R. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Perez, J. A. G., & Smith, K. M. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Boggia, R., et al. (1996). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 51(5), 315-324. [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Abstract This application note details a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide belongs to the bipyridine class of compounds. Bipyridines are of significant interest in pharmaceutical and materials science due to their versatile applications, including their role as ligands in catalysis and as building blocks for biologically active molecules.[1] The accurate quantification of this compound and its potential degradation products is critical for ensuring product quality and stability throughout the drug development lifecycle.

The inherent polarity of many pyridine and bipyridine derivatives presents a challenge for traditional reversed-phase HPLC, often leading to poor retention on standard C18 columns.[2] This application note addresses this challenge by presenting a method optimized for the polar nature of the target analyte, ensuring robust and reproducible results.

Physicochemical Properties and Method Rationale

  • pKa Estimation: The presence of pyridine rings suggests a basic character. The pKa of pyridine is approximately 5.2. However, the electron-withdrawing effects of the carboxamide and oxo groups are expected to lower the basicity of the pyridine nitrogens. Computational methods are often employed to predict the pKa of such derivatives.[3][4] For this method, a mobile phase pH of 3.0 was chosen to ensure the protonation of the pyridine nitrogens, promoting better retention on a reversed-phase column and improving peak shape.

  • logP Estimation: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Online prediction tools, such as ALOGPS, can provide estimations for novel compounds.[5] The predicted logP for this class of molecules suggests moderate polarity, making reversed-phase HPLC a suitable analytical technique.[5]

  • UV Absorbance: The conjugated aromatic system of the bipyridine core is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax), which was found to be approximately 265 nm. This wavelength was selected for quantification to ensure high sensitivity.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the HPLC analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, from sample preparation through to data analysis and method validation.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation (ICH Q2(R1)) Standard_Prep Prepare Stock & Working Standards HPLC_System HPLC System with PDA Detector Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Forced_Degradation Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->HPLC_System Chrom_Conditions Set Chromatographic Conditions Data_Acquisition Acquire Chromatograms Chrom_Conditions->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Quantification Quantify Analyte & Impurities Integration->Quantification Specificity Specificity Quantification->Specificity Linearity Linearity & Range Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision (Repeatability & Intermediate) Quantification->Precision Robustness Robustness Quantification->Robustness

Caption: HPLC Analysis and Validation Workflow.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.

  • Data Acquisition Software: Empower™ 3 or equivalent.

Chemicals and Reagents
  • 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and deionized).

  • Formic acid (reagent grade).

  • Hydrochloric acid (37%).

  • Sodium hydroxide.

  • Hydrogen peroxide (30%).

Chromatographic Conditions
ParameterCondition
Column Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 265 nm
Run Time 25 minutes

Detailed Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the same diluent.

Sample Solution Preparation
  • Accurately weigh a sample containing approximately 25 mg of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (50:50 Mobile Phase A:B) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Acid Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock standard solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Method Validation

The analytical method was validated according to the ICH Q2(R1) and Q2(R2) guidelines.[3][9][10]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the analyte standard, and the stressed samples. The chromatograms from the forced degradation studies showed that the main peak was well-resolved from all degradation product peaks, indicating the method is stability-indicating.

Linearity and Range

Linearity was assessed by preparing a series of solutions of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was < 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system. The RSD between the two sets of data was < 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution (100 µg/mL standard) was injected five times before the start of each analytical run. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0%

Data Presentation

Method Validation Summary
Validation ParameterResult
Specificity Method is stability-indicating
Linearity (r²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) < 1.0%
Intermediate Precision (RSD) < 2.0%
Robustness Passed

Conclusion

The HPLC method described in this application note is a robust, reliable, and stability-indicating procedure for the quantitative analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. The method has been validated according to ICH guidelines and is suitable for routine quality control and stability testing in a pharmaceutical development setting. The logical approach to method development, based on the estimated physicochemical properties of the analyte, provides a strong foundation for its successful application.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Available from: [Link]

  • Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • A comparison of molecular representations for lipophilicity quantitative structure–property relationships with results from the SAMPL6 logP Prediction Challenge. ResearchGate. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide. PubMed. Available from: [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available from: [Link]

  • Machine Learning Methods for LogP Prediction: Pt. 1. Ricardo Avila. Available from: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available from: [Link]

  • EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

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Method

Application Notes &amp; Protocols: High-Purity Isolation of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Introduction: The Imperative for Purity in Drug Discovery 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Discovery

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, planar bipyridine core, combined with the hydrogen-bonding capabilities of the carboxamide and pyridone moieties, makes it a prime scaffold for developing novel therapeutic agents and functional materials.[1][2] In drug development, the presence of even minute impurities—such as starting materials, reaction byproducts, or catalyst residues—can drastically alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and potential safety liabilities.[3]

This guide provides a comprehensive framework for the purification of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide from a crude synthetic mixture. We move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The methodologies described are designed as a self-validating system, integrating quality control checkpoints to ensure the final compound meets the stringent purity requirements for advanced research and development.

Chapter 1: Understanding the Target Molecule & Anticipated Impurities

The purification strategy is fundamentally dictated by the physicochemical properties of the target molecule and its potential contaminants.

1.1. Physicochemical Profile of the Target Compound

  • Polarity: The presence of two pyridine nitrogen atoms, a carbonyl group, and an amide N-H group imparts significant polarity and hydrogen bonding capacity. This suggests moderate to good solubility in polar organic solvents (e.g., DCM, EtOAc, alcohols) and poor solubility in non-polar solvents (e.g., hexanes).

  • Tautomerism: The 6-oxo-1,6-dihydropyridine ring can exist in equilibrium with its 6-hydroxypyridine tautomer. This is a critical consideration for spectroscopic analysis but generally does not impede purification by standard chromatographic or crystallization methods.

  • Coordination Chemistry: The bipyridine motif is a well-known chelating ligand for transition metals.[4] This property is relevant as palladium catalysts are frequently used in its synthesis, and their removal is a critical purification step.

1.2. Common Impurities from Synthetic Pathways

The synthesis of the target molecule likely involves a cross-coupling reaction (e.g., Suzuki or Stille) to form the bipyridine bond, followed by amide formation.[5] This informs the profile of expected impurities.

Impurity Class Potential Species Rationale for Presence Separation Challenge
Starting Materials Halopyridines, Pyridine Boronic Acids/EstersIncomplete reaction during the cross-coupling step.Can have similar polarities to the product, requiring optimized chromatography.
Coupling Byproducts Homocoupled pyridines (e.g., 3,3'-bipyridine)A common side reaction in palladium-catalyzed cross-couplings.[1]Often possess different symmetry and polarity, making them separable by chromatography.
Catalyst Residues Palladium (Pd) complexes, Phosphine ligandsIncomplete removal after the reaction work-up.Can be challenging to remove completely; may require specific scavengers or activated carbon treatment.
Amidation Reagents Unreacted carboxylic acid or amine precursors, coupling agents (e.g., EDC, HOBt)Incomplete amide bond formation or excess reagents used.Typically have very different polarities (more polar) and are often removed by aqueous work-up or chromatography.

Chapter 2: A Multi-Step Purification Strategy

Achieving >99% purity necessitates a multi-step approach, typically involving an initial chromatographic separation followed by a final polishing step via recrystallization. This workflow ensures the systematic removal of diverse impurity types.

Purification_Workflow Overall Purification Strategy for Target Compound Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Remove water-soluble impurities Dry Dry & Concentrate Workup->Dry Chromatography Silica Gel Flash Chromatography Dry->Chromatography Load onto column TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Collect fractions TLC_Analysis->Chromatography Impure fractions (re-process if necessary) Combine Combine Pure Fractions TLC_Analysis->Combine R f of product matches Evaporate Solvent Evaporation Combine->Evaporate Crystallization Recrystallization Evaporate->Crystallization Dissolve in minimal hot solvent Filter_Dry Filter, Wash & Dry Crystals Crystallization->Filter_Dry Cool slowly QC Final QC Analysis (HPLC, NMR, MS) Filter_Dry->QC Final Pure Compound (>99%) QC->Final

Caption: A typical workflow for purifying the target compound.

Chapter 3: Experimental Protocols

3.1. Protocol 1: Purification by Flash Column Chromatography

This technique is the workhorse for separating the target compound from impurities with different polarities. The inherent polarity of the bipyridyl-carboxamide structure makes normal-phase silica gel chromatography an ideal choice.[6][7]

Rationale: Silica gel is a polar stationary phase (SiO₂). Non-polar compounds will have weak interactions and elute quickly, while polar compounds like our target will interact more strongly with the silica and elute later. By gradually increasing the polarity of the mobile phase (the solvent), we can sequentially elute compounds of increasing polarity, achieving separation.

Materials:

  • Crude 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

  • Silica Gel (230-400 mesh)[6]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (Silica gel G254)[6]

  • Glass column, collection tubes, rotary evaporator

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Justification: The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of ~0.2-0.3 on a TLC plate. This Rƒ value provides an optimal starting point for column separation.

    • Procedure: Spot the crude material on a TLC plate. Develop the plate in a chamber with a solvent system such as 95:5 DCM:MeOH or 50:50 Hexanes:EtOAc. Visualize the spots under UV light (254 nm).[6] Adjust the solvent ratio until the desired Rƒ is achieved for the main product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • Expert Tip: For compounds with limited solubility, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column. This technique prevents band broadening and improves resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the less polar solvent system determined by TLC.

    • Gradually increase the percentage of the polar solvent (e.g., increase MeOH in DCM) to create a polarity gradient. This gradient ensures that less polar impurities elute first, followed by the product, and finally any highly polar impurities.

    • Collect the eluent in a series of numbered test tubes (fractions).

  • Verification and Pooling:

    • Spot every few fractions onto a TLC plate and develop it using the same solvent system.

    • Identify the fractions containing the pure product (a single spot at the correct Rƒ).

    • Combine these pure fractions into a clean flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the partially purified product, which may appear as a solid or oil.

3.2. Protocol 2: High-Purity Recrystallization

Recrystallization is a powerful technique for removing trace impurities and obtaining a crystalline, highly pure final product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8][9]

Rationale: An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor).

Solvent_Selection Decision Tree for Recrystallization Solvent Start Start: Small sample of chromatography-purified product Test_Solvent Add test solvent dropwise at room temperature Start->Test_Solvent Is_Soluble Is it soluble? Test_Solvent->Is_Soluble Heat Heat the mixture to boiling Is_Soluble->Heat No   Bad_Solvent2 Result: Too soluble. Try a less polar one. Is_Soluble->Bad_Solvent2  Yes Is_Soluble_Hot Is it soluble now? Heat->Is_Soluble_Hot Cool Cool slowly to 0-4 °C Is_Soluble_Hot->Cool Yes   Bad_Solvent1 Result: Poor solvent. Try a more polar one. Is_Soluble_Hot->Bad_Solvent1  No Crystals_Form Do crystals form? Cool->Crystals_Form Bad_Solvent3 Result: No recovery. Try a different solvent. Crystals_Form->Bad_Solvent3 No   Good_Solvent Result: Good solvent found! Crystals_Form->Good_Solvent  Yes

Caption: A logical process for selecting an appropriate recrystallization solvent.

Materials:

  • Partially purified product from chromatography

  • Candidate solvents (e.g., Acetone, Ethanol, Isopropanol, Acetonitrile, Water, or mixtures)[8][10]

  • Erlenmeyer flasks, hot plate, filter funnel, filter paper

Step-by-Step Methodology:

  • Solvent Selection: Using the decision tree above, test small amounts of the product with various solvents to find a suitable one. For a compound like this, polar protic solvents like ethanol or aprotic solvents like acetone are excellent starting points.[8]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution at boiling.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Chapter 4: Quality Control and Purity Verification

Final purity assessment is non-negotiable. A combination of techniques should be used to confirm both the identity and purity of the final product.

Analytical Technique Purpose Expected Result for Pure Sample
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect trace impurities.A single major peak with >99% peak area.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and identify proton environments.Sharp, well-resolved peaks integrating to the correct proton counts. Absence of signals from starting materials or solvents.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm molecular weight.A single chromatographic peak corresponding to the correct mass-to-charge ratio ([M+H]⁺) for the target compound.
Melting Point Assess purity.A sharp, defined melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. NIH. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Molecular and crystal structure of (1R, 5S)-8-oxo-1, 5, 6, 8-tetrahydro-2H-1, 5-methanopyrido [1, 2-a][1][5] diazocine-3 (4H). ResearchGate. [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC - NIH. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. PMC. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC - NIH. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. NIH. [Link]

  • A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cros. ACS Publications. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Novel diamides of 2,2′-dipyridyl-6,6′-dicarboxylic acid: Synthesis, coordination properties, and possibilities of use in electrochemical sensors and liquid extraction. ResearchGate. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

Sources

Application

Experimental design for testing 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide bioactivity

Application Notes and Protocols Topic: Experimental Design for Testing 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide Bioactivity Reference ID: ANP-BIPY-2026 A Phased Approach to Unveiling the Anticancer Potential of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Design for Testing 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide Bioactivity Reference ID: ANP-BIPY-2026

A Phased Approach to Unveiling the Anticancer Potential of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Authored by: Senior Application Scientist, Preclinical Oncology

Introduction: Rationale and Strategic Overview

The (3,4'-bipyridine)-5-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of potent enzyme inhibitors targeting critical pathways in cancer biology.[1][2][3] Specifically, this chemical motif is integral to inhibitors of Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT).[1][4] PARP is a family of enzymes central to DNA repair, and its inhibition is a clinically validated strategy, particularly in cancers with deficiencies in other repair pathways like homologous recombination (HRD).[1][5][6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a metabolic route that cancer cells heavily rely on to fuel processes including DNA repair and redox homeostasis.[1][7]

Given this precedent, 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, hereafter referred to as "Compound-X," warrants a thorough investigation into its bioactivity. There is a strong scientific basis to hypothesize that Compound-X may function as an anticancer agent, potentially through the dual inhibition of PARP and NAMPT. Such dual inhibition could induce synthetic lethality in a broader range of tumors than PARP inhibitors alone, including those proficient in homologous recombination.[1]

This document provides a comprehensive, phased experimental framework for characterizing the bioactivity of Compound-X. The workflow is designed to logically progress from broad phenotypic screening to specific target engagement and mechanistic validation, ensuring that each step builds upon a foundation of robust data. The protocols herein are detailed to be self-validating, incorporating necessary controls and quality checks essential for reproducible preclinical research.[8][9][10]

Preliminary Compound Characterization

Before initiating biological assays, the fundamental physicochemical properties of Compound-X must be established to ensure reliable and reproducible results.

  • Purity Assessment: Confirm the purity of the compound batch using HPLC and LC-MS. A purity of >98% is recommended for biological screening.

  • Solubility Determination: Assess the solubility of Compound-X in common biological solvents (e.g., DMSO) and aqueous buffers (e.g., PBS, cell culture media).[7] Poor aqueous solubility is a known challenge for some pyridine-based inhibitors and may necessitate formulation strategies, such as creating a hydrochloride salt.[1][7]

  • Stability Analysis: Evaluate the stability of Compound-X in the chosen solvent and at working concentrations in cell culture media over the time course of the planned experiments (e.g., 24-72 hours).

Tiered Experimental Workflow for Bioactivity Assessment

The investigation is structured in a three-phase workflow. This tiered approach ensures that resources are used efficiently, with conclusive results from one phase providing the justification to proceed to the next.

G cluster_0 Phase 1: Bioactivity & Cytotoxicity Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Mechanistic & Functional Validation p1_start Dose-Response Screening (MTT Assay) p1_end Determine IC50 in Cancer vs. Normal Cells p1_start->p1_end Evaluate general toxicity p2_start Hypothesis: PARP & NAMPT Inhibition p1_end->p2_start Proceed if selective cytotoxicity observed p2_cetsa Cellular Thermal Shift Assay (CETSA) p2_start->p2_cetsa Test direct interaction p2_end Confirm Intracellular Target Binding p2_cetsa->p2_end Measure thermal stabilization p3_dna Assess DNA Damage (γH2AX Staining) p2_end->p3_dna Proceed if target engagement confirmed p3_apoptosis Measure Apoptosis Induction (Western Blot: Cleaved PARP, Bax/Bcl-2) p2_end->p3_apoptosis p3_pathway Confirm Downstream Signaling Effects p3_dna->p3_pathway p3_apoptosis->p3_pathway

Caption: Tiered workflow for Compound-X bioactivity testing.

Phase 1: In Vitro Bioactivity and Cytotoxicity Screening

Objective: To determine if Compound-X exhibits cytotoxic activity against cancer cells and to establish its potency (IC50) and selectivity.

Rationale: The first step in evaluating any potential anticancer agent is to confirm that it can kill cancer cells.[11] An MTT assay is a robust, high-throughput colorimetric method for assessing cell viability.[12] It measures the metabolic activity of cells, which generally correlates with the number of viable cells. By testing against both cancerous and non-cancerous cell lines (e.g., MCF-10A), we can get an early indication of the compound's therapeutic window.[1]

Protocol 1: Cell Viability (MTT) Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.

Materials:

  • Cancer Cell Lines (e.g., MDA-MB-231, MDA-MB-468 for BRCA wild-type breast cancer) and a non-tumorigenic cell line (e.g., MCF-10A).[1]

  • Complete growth medium (specific to cell line).

  • Compound-X, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 20% (w/v) SDS in 50% N,N-dimethylformamide.

  • 96-well flat-bottom plates.

  • Positive control (e.g., Staurosporine or a known PARP/NAMPT inhibitor like Olaparib).[1]

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Compound-X in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare wells for vehicle control (DMSO) and positive control.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 72 hours).[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Buffer (DMSO) to each well to dissolve the formazan crystals.[13][14] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

  • Plot the percentage viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration of Compound-X that inhibits 50% of cell growth).

Cell Line Compound-X IC50 (nM) Olaparib IC50 (nM) Selectivity Index (SI)
MDA-MB-231 (TNBC)Hypothetical Value7951[1]SI = IC50(MCF-10A) / IC50(Cancer)
MDA-MB-468 (TNBC)Hypothetical Value2980[1]SI = IC50(MCF-10A) / IC50(Cancer)
MCF-10A (Normal)Hypothetical Value>20,000[1]N/A

Phase 2: Target Identification and Engagement

Objective: To verify that Compound-X directly binds to its hypothesized intracellular targets, PARP1 and NAMPT.

Rationale: A positive result in a phenotypic screen (like cytotoxicity) does not reveal the mechanism of action. To build a compelling case for further development, it is crucial to demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[1] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: Cells are treated with the compound or vehicle, then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins unfold and aggregate. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to their unbound state. The amount of soluble protein remaining at each temperature can be quantified by Western Blot.

Materials:

  • MDA-MB-231 cells.

  • Compound-X.

  • PBS supplemented with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR tubes and a thermal cycler.

  • Primary antibodies: anti-PARP1, anti-NAMPT, and a loading control (e.g., anti-GAPDH).

  • Western Blotting reagents and equipment (see Protocol 3).

Procedure:

  • Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat one plate with a high concentration of Compound-X (e.g., 5-10x the IC50) and another with vehicle (DMSO) for 2-4 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions for PARP1 and NAMPT levels using the Western Blot protocol (see Protocol 3).

Data Interpretation:

  • In the vehicle-treated samples, the band intensity for PARP1 and NAMPT should decrease as the temperature increases.

  • If Compound-X binds and stabilizes PARP1 or NAMPT, the corresponding bands in the compound-treated samples will remain visible at higher temperatures compared to the vehicle control. This "shift" in the melting curve is evidence of direct target engagement.[1]

Phase 3: Mechanistic and Functional Validation

Objective: To confirm that target engagement by Compound-X leads to the expected downstream biological effects consistent with PARP and NAMPT inhibition.

Rationale: The hypothesized mechanism of dual PARP/NAMPT inhibition predicts two major cellular consequences: accumulation of DNA damage and induction of apoptosis.[1] PARP inhibition prevents the repair of single-strand DNA breaks, which can lead to double-strand breaks (DSBs) during replication.[5] NAMPT inhibition depletes the NAD+ pool, which not only hinders PARP activity but also impairs homologous recombination repair, further exacerbating DNA damage.[1] This overwhelming DNA damage triggers apoptosis. Western blotting is a standard technique to measure changes in protein levels that serve as biomarkers for these events.[15]

G compound Compound-X parp PARP1 compound->parp Inhibits nampt NAMPT compound->nampt Inhibits ssb Single-Strand Breaks (SSBs) parp->ssb Repairs nad NAD+ Pool nampt->nad Maintains hrd Homologous Recombination Deficiency (HRD) nad->hrd Depletion impairs dsb Double-Strand Breaks (DSBs) (γH2AX ↑) ssb->dsb Leads to apoptosis Apoptosis (Cleaved PARP ↑, Bax/Bcl-2 ratio ↑) dsb->apoptosis Triggers hrd->dsb Accumulation of death Cancer Cell Death apoptosis->death Induces

Caption: Hypothesized signaling pathway for Compound-X.

Protocol 3: Western Blot for DNA Damage and Apoptosis Markers

Principle: Western blotting uses gel electrophoresis to separate proteins by size.[15] The proteins are then transferred to a membrane where they can be detected using specific antibodies, allowing for the semi-quantitative analysis of protein expression.[15]

Materials:

  • Treated cell lysates from a time-course or dose-response experiment.

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-Cleaved PARP (Asp214), anti-Bax, anti-Bcl-2, anti-GAPDH.

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Lysis and Quantification: Treat MDA-MB-231 cells with Compound-X at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours. Lyse cells, collect the supernatant, and quantify protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[15] Boil samples for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C.[15]

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for other proteins, such as the loading control GAPDH, to confirm equal protein loading.

Data Interpretation:

Marker Biological Role Expected Result with Compound-X Treatment
γH2AX Biomarker for DNA double-strand breaks[1]Dose-dependent increase
Cleaved PARP Hallmark of apoptosis executionDose-dependent increase
Bax/Bcl-2 Ratio Pro-apoptotic / Anti-apoptotic balance[1]Dose-dependent increase (↑ Bax, ↓ Bcl-2)
GAPDH Loading ControlNo change across all lanes

Concluding Remarks and Future Directions

This application note outlines a logical and robust workflow to perform an initial, yet comprehensive, evaluation of the bioactivity of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. Successful completion of these three phases would provide strong evidence of cytotoxic activity (Phase 1), confirm direct binding to intracellular targets PARP and NAMPT (Phase 2), and validate the downstream mechanistic consequences of this binding (Phase 3).

Positive and compelling data from this workflow would form a solid foundation for advancing Compound-X into more complex preclinical studies. Future directions would include:

  • Advanced In Vitro Models: Testing in 3D spheroid or organoid cultures.

  • Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.[1]

  • In Vivo Efficacy Studies: Assessing the antitumor activity of Compound-X in xenograft or patient-derived xenograft (PDX) mouse models.[16][17][18]

References

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  • Wang, L., et al. (2018). Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yerbba. (2023). PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! YouTube. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. (2019). PARP Inhibitors for Maintenance Therapy in Ovarian Cancer. YouTube. Available at: [Link]

  • Valko, M., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

  • Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

  • Ang, J., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ganeshpandian, M., et al. (2021). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry. Available at: [Link]

  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News. Available at: [Link]

  • Li, J., et al. (2023). Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING-dependent therapy-induced senescence and provides "one-two punch" opportunity with anti-PD-L1 therapy in colorectal cancer. Journal of Translational Medicine. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

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Method

Protocol for dissolving 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide for in vitro assays

Application Note & Protocol Title: A Validated Protocol for the Solubilization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide for Reproducible In Vitro Assays Abstract: This document provides a comprehensive, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Validated Protocol for the Solubilization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide for Reproducible In Vitro Assays

Abstract: This document provides a comprehensive, field-tested protocol for the dissolution of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a compound class with significant potential in drug discovery that often presents solubility challenges. The inherent chemical properties of bipyridine and carboxamide moieties can lead to poor aqueous solubility, risking compound precipitation and compromising the accuracy of in vitro assay data. This guide details a robust, step-by-step methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution into aqueous media for cellular or biochemical assays. We emphasize the causality behind each step, providing insights into best practices for ensuring solution stability, minimizing solvent-induced artifacts, and validating compound integrity. This protocol is designed for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible results.

Introduction: The Solubility Challenge

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide and its analogs are heterocyclic compounds of interest in various therapeutic areas. Structurally, they belong to the bipyridine and carboxamide families[1][2]. While these scaffolds are valuable in medicinal chemistry, they frequently confer low solubility in aqueous buffers, which are the basis of virtually all in vitro biological assays. Direct dissolution in physiological buffers is often impractical, leading to the formation of precipitates and an inaccurate effective concentration.

The primary challenge arises when transitioning from a high-concentration organic stock solution to a final, low-concentration aqueous working solution. This step is a common failure point, where the compound can "crash out" of the solution, rendering the experiment invalid[3]. This protocol establishes a self-validating system to mitigate these risks, ensuring the compound remains in a monomeric, soluble state for accurate biological assessment.

Compound Profile & Characteristics

A clear understanding of the compound's properties is foundational to developing a successful solubilization strategy.

PropertyValue / InformationSource
IUPAC Name 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide-
Molecular Formula C₁₁H₉N₃O₂[4]
Molecular Weight 215.21 g/mol -
Core Structures Bipyridine, Carboxamide[1][2]
Predicted Solubility Low in aqueous media; Soluble in polar aprotic solvents like DMSO.[5][6][7]

Note: The specific compound may have derivatives, such as a methyl group, which slightly alters the molecular weight and formula but does not fundamentally change the dissolution strategy[8][9]. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Safety & Handling Precautions

Before beginning any work, consult the material's Safety Data Sheet (SDS). Compounds of this class are intended for research use only[4][8].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and compatible chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[10]. Avoid contact with skin and eyes. GHS classifications for similar compounds include warnings for skin and eye irritation[11][12].

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Core Protocol: From Powder to Working Solution

This protocol is divided into two critical stages: the preparation of a high-concentration primary stock and its subsequent dilution for experimental use.

Part I: Preparation of a 10 mM Primary Stock Solution in DMSO

The goal is to create a stable, high-concentration stock that can be stored for long periods and used to prepare fresh working solutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for many bipyridine and carboxamide derivatives due to its excellent solubilizing power and compatibility with most in vitro assays at low final concentrations[3][5].

Materials & Reagents:

  • 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution of a compound with MW = 215.21 g/mol : Mass (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g) *Mass = 0.001 L x 0.010 mol/L x 215.21 g/mol x 1000 mg/g = 2.15 mg

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Facilitating Dissolution (The Causality): The energy input here is critical to overcome the crystal lattice energy of the solid.

    • Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solute aggregates and accelerate dissolution.

    • Gentle Warming (Optional): If the compound is still not fully dissolved, it may be gently warmed to 37°C for 10-15 minutes, followed by vortexing. Caution: Do not overheat, as this can risk thermal degradation of the compound.

  • Verification of Dissolution: Visually inspect the solution against a light source. It should be clear and free of any particulate matter. An undissolved compound will appear as a haze or visible crystals.

  • Storage: Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution over time. Store aliquots at -20°C or -80°C in tightly sealed vials, protected from light[5].

Part II: Preparation of Aqueous Working Solutions

This is the most critical step where precipitation is likely to occur. The principle is to maintain the compound in a solvent-rich microenvironment as it is introduced to the aqueous phase.

Experimental Workflow for Dilution

G cluster_0 Stage 1: Stock Preparation cluster_1 Stage 2: Serial Dilution cluster_2 Stage 3: Application Solid Solid Compound Stock 10 mM Primary Stock in DMSO Solid->Stock  Dissolve (Vortex, Sonicate) DMSO Anhydrous DMSO DMSO->Stock WorkingSol Final Working Solution (e.g., 10 µM in <0.1% DMSO) Stock->WorkingSol  Dilute (Vortexing) Add Stock to Buffer AssayBuffer Aqueous Assay Buffer (e.g., Media, PBS) AssayBuffer->WorkingSol Assay In Vitro Assay (Cell Plate, etc.) WorkingSol->Assay  Add to Assay

Caption: Workflow from solid compound to final assay application.

Step-by-Step Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature and vortex briefly.

  • Prepare Assay Medium: Have the final aqueous buffer (e.g., cell culture medium, PBS) ready in a separate tube.

  • Critical Dilution Step: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

    • Pipette 999 µL of the aqueous assay buffer into a fresh tube.

    • While the tube is on a vortex mixer at a medium setting, add 1 µL of the 10 mM DMSO stock solution directly into the vortexing buffer.

    • Causality: Adding the small volume of DMSO stock to the large, rapidly mixing volume of aqueous buffer ensures immediate and rapid dispersion, preventing the local concentration of the compound from exceeding its aqueous solubility limit. Never add aqueous buffer to the DMSO stock , as this will almost certainly cause precipitation.

  • Final DMSO Concentration: Verify that the final concentration of DMSO in the working solution is non-toxic to your assay system. A 1:1000 dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated in most cell-based assays[5].

  • Use Immediately: Use the freshly prepared aqueous working solution immediately. The compound's stability in aqueous media is often much lower than in DMSO and it may precipitate over time. Do not store aqueous working solutions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in DMSO 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound has very low intrinsic solubility.1. Re-check calculations; prepare a lower concentration stock (e.g., 1 mM).2. Use fresh, anhydrous, high-purity DMSO.3. Increase sonication time/use gentle warming (37°C).
Precipitation upon dilution into aqueous buffer 1. Final concentration exceeds aqueous solubility.2. Improper dilution technique (adding buffer to stock).3. Salts in the buffer are reducing solubility.1. Prepare a lower final concentration.2. Strictly follow the protocol: add the DMSO stock to vigorously mixing buffer.3. Try an intermediate dilution step in pure water before the final dilution in buffer[3].4. If compatible with the assay, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the final buffer[3].
Inconsistent assay results 1. Compound precipitation in assay plate wells.2. Degradation of the compound in stock or working solution.3. Solvent toxicity from high DMSO concentration.1. Visually inspect plates for precipitates. Lower the final assay concentration.2. Use fresh aliquots of stock solution for each experiment. Prepare working solutions immediately before use.3. Ensure the final DMSO concentration is below the toxic threshold for your system (typically <0.5%). Run a vehicle control (DMSO only) at the same concentration.

Visualization of the Dilution Principle

The following diagram illustrates the core principle of avoiding precipitation during the dilution of a hydrophobic compound from a DMSO stock.

G cluster_good Correct Method: Rapid Dispersion cluster_bad Incorrect Method: Local Oversaturation DMSO_stock_good DMSO Stock Buffer_good Vortexing Aqueous Buffer DMSO_stock_good->Buffer_good Add dropwise Result_good Homogeneous Solution DMSO_stock_good->Result_good Buffer_good->Result_good DMSO_stock_bad DMSO Stock Result_bad Precipitate Forms DMSO_stock_bad->Result_bad Buffer_bad Aqueous Buffer Buffer_bad->DMSO_stock_bad Add

Caption: Conceptual diagram of correct vs. incorrect dilution methods.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Methyl-6-oxo-1,6-dihydro-3,4′-bipyridine-5-carboxamide. SCBT.
  • BenchChem. (2025). Application Notes: Cellular Assay Design for 2,4-Diaminopyrimidine-5-carboxamide Derivatives. BenchChem.
  • Singh, N., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. National Institutes of Health (PMC).
  • Holmlin, R. E., et al. (n.d.). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, Oxford Academic.
  • Tzakos, A. G., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (PMC).
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
  • BLDpharm. (n.d.). 6-Oxo-1,6-dihydro-[2,2'-bipyridine]-5-carboxylic acid. BLDpharm.
  • PubChem. (n.d.). (2,2'-Bipyridine)-5,5'-dicarboxylic acid. PubChem.
  • Edgar, K. J., et al. (2017). Rifampin Stability and Solution Concentration Enhancement Through Amorphous Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices. Journal of Pharmaceutical Sciences.
  • Royal Society of Chemistry. (n.d.). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. RSC Publishing.
  • Enamine. (n.d.). Safety Data Sheet. Enamine. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide 95%. AChemBlock.
  • Santa Cruz Biotechnology, Inc. (2025). 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4′-bipyridine]-5-carbonitrile. SCBT.
  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit.
  • Drugfuture. (n.d.). 1,6-DIHYDRO-2-METHYL-6-OXO(3,4'-BIPYRIDINE)-5-CARBOXAMIDE. Drugfuture.

Sources

Application

Large-Scale Synthesis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide: An Application Note and Protocol for Drug Development Professionals

This comprehensive guide details a robust and scalable five-step synthesis for the production of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a key heterocyclic scaffold of interest in pharmaceutical research. The p...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and scalable five-step synthesis for the production of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a key heterocyclic scaffold of interest in pharmaceutical research. The presented protocol is designed for large-scale production, emphasizing procedural efficiency, safety, and high purity of the final compound.

Introduction

The 1,6-dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide core is a significant pharmacophore found in several biologically active molecules. Its synthesis on a large scale presents unique challenges, including regioselectivity, purification of polar intermediates, and ensuring batch-to-batch consistency. This document provides a detailed, field-proven methodology for the multi-kilogram synthesis of this target compound, moving beyond laboratory-scale procedures to address the practicalities of industrial production.

The synthetic strategy is based on a convergent approach, beginning with the construction of a functionalized pyridinone ring, followed by a key palladium-catalyzed cross-coupling reaction to introduce the second pyridine moiety. Subsequent functional group manipulations lead to the final carboxamide product. Each step has been optimized for scalability, avoiding chromatographic purification where possible in favor of more industrially viable techniques such as recrystallization and precipitation.

Overall Synthetic Workflow

The five-step synthesis is outlined below. Each step is detailed in the subsequent sections, including step-by-step protocols, quantitative data, and safety considerations.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyridinone Formation Start->Step1 Intermediate1 Methyl 4-hydroxy-6-oxo-1,6- dihydropyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Tosylation Intermediate1->Step2 Intermediate2 Methyl 6-oxo-4-(tosyloxy)-1,6- dihydropyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Suzuki-Miyaura Coupling Intermediate2->Step3 Intermediate3 Methyl 1,6-dihydro-6-oxo-[3,4'- bipyridine]-5-carboxylate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis Intermediate3->Step4 Intermediate4 1,6-Dihydro-6-oxo-[3,4'- bipyridine]-5-carboxylic acid Step4->Intermediate4 Step5 Step 5: Amidation Intermediate4->Step5 FinalProduct 1,6-Dihydro-6-oxo(3,4'- bipyridine)-5-carboxamide Step5->FinalProduct

Caption: Overall five-step synthetic workflow.

Step 1: Synthesis of Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

This initial step constructs the core pyridinone ring system through a condensation reaction. The choice of ammonia as the nitrogen source is cost-effective for large-scale operations.

Protocol
  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (10.0 kg, 46.5 mol).

  • Solvent Addition: Add methanol (50 L) to the reactor and stir to dissolve the starting material.

  • Ammonia Addition: Cool the solution to 0-5 °C using a chiller. Slowly bubble anhydrous ammonia gas through the solution at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition of ammonia is complete (approximately 2-3 hours), allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Precipitation and Isolation: The product will precipitate out of the solution as a white solid. Cool the mixture to 0-5 °C and hold for 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the solid product using a large-scale filter press or centrifuge. Wash the filter cake with cold methanol (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data
ParameterValue
Starting Material10.0 kg
AmmoniaExcess
Solvent50 L Methanol
Reaction Time15 hours
Expected Yield7.5 - 8.0 kg (88-94%)
Purity (by HPLC)>98%

Step 2: Synthesis of Methyl 6-oxo-4-(tosyloxy)-1,6-dihydropyridine-3-carboxylate

Activation of the 4-hydroxy group as a tosylate is a critical step to enable the subsequent Suzuki-Miyaura cross-coupling. Pyridine acts as both a base and a nucleophilic catalyst in this transformation.[1]

Protocol
  • Reactor Setup: To a 100 L glass-lined reactor, add methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (7.5 kg, 40.9 mol) and dichloromethane (DCM, 75 L).

  • Base Addition: Cool the suspension to 0-5 °C and add pyridine (6.5 kg, 82.2 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Tosyl Chloride Addition: In a separate vessel, dissolve p-toluenesulfonyl chloride (TsCl, 8.6 kg, 45.1 mol) in DCM (25 L).[2] Add this solution to the reactor dropwise over 2-3 hours, again maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water (50 L). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 L), water (25 L), and brine (25 L).

  • Solvent Removal and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Triturate the crude solid with cold diethyl ether or recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Quantitative Data
ParameterValue
Starting Material7.5 kg
Tosyl Chloride8.6 kg
Pyridine6.5 kg
Solvent100 L DCM
Reaction Time6-8 hours
Expected Yield11.5 - 12.5 kg (84-91%)
Purity (by HPLC)>97%
Safety Considerations
  • Tosyl Chloride (TsCl): TsCl is a corrosive and moisture-sensitive solid.[3][4] It should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[5]

  • Pyridine: Pyridine is a flammable and toxic liquid. Handle in a fume hood and avoid inhalation or skin contact.

Step 3: Suzuki-Miyaura Cross-Coupling to form Methyl 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxylate

This palladium-catalyzed cross-coupling reaction is the key bond-forming step to create the bipyridine structure. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and minimizing impurities on a large scale.[6][7]

Protocol
  • Reactor Setup: To a 200 L reactor, add methyl 6-oxo-4-(tosyloxy)-1,6-dihydropyridine-3-carboxylate (11.5 kg, 34.1 mol), 4-pyridylboronic acid (5.0 kg, 40.7 mol), and potassium carbonate (14.1 kg, 102.3 mol).

  • Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane (100 L) and water (25 L). Sparge the mixture with nitrogen or argon for at least 30 minutes to degas the solution. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (835 g, 1.02 mol).

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 8-12 hours, monitoring for completion by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Dilute the filtrate with water (100 L) and extract with ethyl acetate (3 x 75 L).

  • Washing and Concentration: Combine the organic layers and wash with water (2 x 50 L) and brine (50 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or isopropanol to give the pure coupled product.

Quantitative Data
ParameterValue
Starting Tosylate11.5 kg
4-Pyridylboronic Acid5.0 kg
Palladium Catalyst835 g
Solvent125 L (Dioxane/Water 4:1)
Reaction Time8-12 hours
Expected Yield6.8 - 7.5 kg (82-90%)
Purity (by HPLC)>98%
Safety Considerations
  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric under certain conditions. Handle in an inert atmosphere.

  • Boronic Acids: 4-Pyridylboronic acid is an irritant. Avoid inhalation of dust and skin contact.

Step 4: Hydrolysis to 1,6-Dihydro-6-oxo-[3,4'-bipyridine]-5-carboxylic acid

Saponification of the methyl ester to the corresponding carboxylic acid is achieved under basic conditions. Careful control of pH is necessary for the efficient precipitation of the product.

Protocol
  • Reactor Setup: Charge a 150 L reactor with methyl 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxylate (7.0 kg, 28.8 mol) and a mixture of methanol (35 L) and water (35 L).

  • Base Addition: Add a solution of sodium hydroxide (2.3 kg, 57.6 mol) in water (10 L) to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 70-75 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4), at which point the product will precipitate.

  • Isolation and Washing: Filter the precipitated solid and wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 70-80 °C to a constant weight.

Quantitative Data
ParameterValue
Starting Ester7.0 kg
Sodium Hydroxide2.3 kg
Solvent80 L (Methanol/Water)
Reaction Time2-4 hours
Expected Yield6.2 - 6.5 kg (94-98%)
Purity (by HPLC)>99%

Step 5: Amidation to 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

The final step involves the conversion of the carboxylic acid to the primary carboxamide. The use of thionyl chloride to form the acyl chloride in situ is a common and effective method for this transformation on a large scale.[8]

Amidation_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Amidation CarboxylicAcid Carboxylic Acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + SOCl₂ - SO₂ - HCl ThionylChloride SOCl₂ FinalProduct Carboxamide Product AcylChloride->FinalProduct + 2 NH₃ - NH₄Cl Ammonia NH₃

Caption: Key steps in the amidation reaction.

Protocol
  • Reactor Setup: To a 100 L reactor, add 1,6-dihydro-6-oxo-[3,4'-bipyridine]-5-carboxylic acid (6.2 kg, 27.0 mol) and suspend it in anhydrous toluene (60 L).

  • Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 100 mL). Slowly add thionyl chloride (4.8 kg, 40.5 mol) dropwise at room temperature. The reaction will evolve gas (SO₂ and HCl).

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-3 hours until the evolution of gas ceases and a clear solution is formed.

  • Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 50 L) and cool to 0-5 °C. Bubble anhydrous ammonia gas through the solution until the reaction is complete (as monitored by TLC or HPLC).

  • Isolation and Purification: The product will precipitate. Filter the solid, wash with cold THF, and then with water to remove ammonium chloride. The final product can be further purified by recrystallization from a suitable solvent like water or ethanol/water mixture.[9]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Quantitative Data
ParameterValue
Starting Carboxylic Acid6.2 kg
Thionyl Chloride4.8 kg
AmmoniaExcess
SolventToluene, THF
Reaction Time5-7 hours
Expected Yield5.2 - 5.7 kg (84-92%)
Purity (by HPLC)>99.5%
Safety Considerations
  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water. Handle with extreme care in a well-ventilated fume hood, and ensure all equipment is dry.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Use in a well-ventilated area with appropriate respiratory protection.

Conclusion

This application note provides a comprehensive and scalable five-step synthesis for 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. By employing robust and well-established chemical transformations and prioritizing non-chromatographic purification methods, this protocol is well-suited for the large-scale production required in drug development and manufacturing. Adherence to the detailed procedures and safety precautions outlined is essential for the successful and safe execution of this synthesis.

References

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • Guram, A. S., & Bei, X. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic Letters, 11(16), 3646-3649. [Link]

  • Verma, L., & Chauhan, S. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 53(49), 6674-6677. [Link]

  • Zhang, Y., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(12), 1736-1742. [Link]

  • Wang, L., et al. (2013). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. CN102924371B.
  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Zhang, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(7), 1431-1435. [Link]

  • Kaczmarczyk, G., et al. (1993). Structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 126-128. [Link]

  • Böhm, I., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. EP0202625B1.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. [Link]

  • Powers, D. C., & Ritter, T. (2012). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 134(30), 12502-12505. [Link]

  • Svete, J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2008-2021. [Link]

  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. [Link]

  • ResearchGate. (n.d.). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

  • Glidewell, C., et al. (2002). Pyridinium tosylate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353-o1354. [Link]

  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]

  • Guram, A. S., & Bei, X. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(16), 3646-3649. [Link]

  • Chen, H., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Molecules, 26(2), 375. [Link]

  • Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • YouTube. (2015). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids. US8575350B2.
  • El-Sayed, N. N. E., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. [Link]

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  • ResearchGate. (n.d.). (a) A reasonable representation for the mechanism of hydrolysis for the... [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Prepared by the Office of the Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the stability and degradation pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide in solution. As there is limited specific literature on this novel compound, this document serves as a first-principles guide, combining established knowledge of related chemical moieties with robust, field-proven methodologies for stability testing. Our objective is to empower you to design, execute, and interpret experiments that will elucidate the degradation profile of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Considerations & Solution Preparation

Question: I am starting my work with 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. What are the first steps for preparing solutions for stability studies?

Answer: The initial step is to establish a reliable and consistent method for solution preparation. The choice of solvent is critical. While aqueous buffers are often physiologically relevant, the solubility of your compound may necessitate the use of co-solvents.

  • Solubility Assessment: First, determine the solubility of the compound in a range of aqueous buffers (e.g., pH 3, 5, 7.4, 9) and common organic co-solvents (e.g., acetonitrile, methanol, DMSO). This will inform the composition of your stock solutions.

  • Co-Solvent Selection: If a co-solvent is necessary, use the minimum amount required to achieve complete dissolution. Be aware that organic co-solvents can sometimes react with the analyte under stress conditions, so it's crucial to run co-solvent-only blanks.[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent system. For forced degradation studies, this stock is then diluted into the various stress condition solutions. This ensures a consistent starting concentration across all experiments.

Question: I'm observing precipitation of my compound when I dilute my organic stock solution into an aqueous buffer. How can I resolve this?

Answer: This is a common issue when dealing with compounds that have limited aqueous solubility. Here are several approaches to troubleshoot this:

  • Decrease the Stock Concentration: A lower concentration in the final stress solution may remain below the solubility limit.

  • Increase the Co-solvent Percentage: Incrementally increase the percentage of the organic co-solvent in your final aqueous solution. However, aim to keep it as low as possible, ideally below 5%, to minimize its impact on the degradation chemistry.

  • Use a Different Co-Solvent: Some compounds are more soluble in methanol or DMSO than in acetonitrile. Experiment with different pharmaceutically acceptable solvents.

  • pH Adjustment: The solubility of your compound, which contains basic pyridine nitrogens and an acidic pyridinone proton, is likely pH-dependent. Determine the pKa of the compound and prepare your aqueous solutions at a pH where it is most soluble.

Section 2: Understanding and Investigating Degradation Pathways

Question: What are the most probable degradation pathways for 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide in solution?

Answer: Based on the functional groups present in the molecule—a primary carboxamide, a cyclic amide (the pyridinone ring), and two pyridine rings—the most likely degradation pathways are hydrolysis and oxidation. Photodegradation is also a possibility for heterocyclic aromatic systems.[2][3]

  • Hydrolysis: The amide functional groups are susceptible to cleavage under both acidic and basic conditions.[4]

    • Carboxamide Hydrolysis: The primary carboxamide (-CONH₂) is likely to hydrolyze to the corresponding carboxylic acid (-COOH). This is often the most facile degradation pathway for such compounds.

    • Pyridinone Ring Opening: While the cyclic amide of the pyridinone is more stable than the primary carboxamide, it can be forced to hydrolyze under harsh conditions (e.g., strong acid or base at high temperatures), leading to a ring-opened product.

  • Oxidation: The pyridine rings, particularly the nitrogen atoms, are susceptible to oxidation.[5]

    • N-Oxide Formation: The nitrogen atom on either or both of the pyridine rings can be oxidized to form an N-oxide. This is a common metabolic pathway and can also occur chemically, for instance, in the presence of peroxides.

    • Ring Hydroxylation: Oxidative processes can also lead to the introduction of hydroxyl groups onto the aromatic rings.[6]

  • Photodegradation: Bipyridine and dihydropyridine derivatives can be sensitive to light, especially UV radiation.[7][8] This can lead to the formation of radicals and a complex mixture of degradation products.

Below is a diagram illustrating the most probable primary degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide CarboxylicAcid 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxylic acid (Carboxamide Hydrolysis) Parent->CarboxylicAcid H⁺ or OH⁻ / H₂O RingOpened Ring-Opened Product (Pyridinone Hydrolysis) Parent->RingOpened Harsh H⁺/OH⁻, Δ N_Oxide Bipyridine N-Oxide Derivative Parent->N_Oxide [O] e.g., H₂O₂ Hydroxylated Hydroxylated Bipyridine Derivative Parent->Hydroxylated [O] / hv

Caption: Proposed primary degradation pathways.

Question: How do I design an experiment to confirm these degradation pathways?

Answer: The standard approach is to conduct a forced degradation study , also known as stress testing. This involves subjecting the compound to a variety of harsh conditions to accelerate degradation and generate the likely degradation products that could form under normal storage conditions over a longer period.[9][10] This is a critical step in developing a stability-indicating analytical method.

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][11] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl at RT and 60-80°CTo test for lability to low pH.
Base Hydrolysis 0.1 M to 1 M NaOH at RT and 60-80°CTo test for lability to high pH.
Oxidation 3% - 30% H₂O₂ at Room TemperatureTo test susceptibility to oxidation.
Photolytic ICH Q1B specified light exposure (≥1.2 million lux hours and ≥200 W h/m²)To test for light sensitivity.
Thermal 60-80°C (in solution and solid state)To test for thermal stability.
Section 3: Experimental Protocols & Analytical Methodology

Question: Can you provide a step-by-step protocol for a forced degradation study?

Answer: Certainly. The following is a generalized protocol. You will need to optimize the duration and temperature based on the lability of your specific molecule. The key is to obtain a modest level of degradation (5-20%).

Protocol: Forced Degradation of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

  • Preparation:

    • Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare the following stress solutions: 0.2 M HCl, 0.2 M NaOH, and 6% H₂O₂. Note: You will dilute your stock 1:1 with these, resulting in final concentrations of 0.1 M acid/base and 3% peroxide.

    • Prepare a "quench" solution for the acid/base samples. For the acid-stressed sample, this will be 0.2 M NaOH. For the base-stressed sample, this will be 0.2 M HCl.

  • Execution of Stress Conditions:

    • Control: Dilute 1 mL of stock solution with 1 mL of purified water. Store at 4°C in the dark. This is your T=0 sample.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Place one vial at room temperature and another in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Place one vial at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Dilute 1 mL of stock with 1 mL of water. Place in a 60°C water bath.

    • Photolytic: Prepare a solution as for the thermal sample. Place it in a photostability chamber. Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

  • Sampling and Analysis:

    • Withdraw aliquots from each condition at specified time points (e.g., 2, 4, 8, 24, 48 hours).

    • Crucial Step: Before analysis, quench the acid and base samples by adding an equimolar amount of the corresponding quench solution (e.g., add 100 µL of 0.2 M NaOH to a 100 µL aliquot of the acid-stressed sample). This stops the reaction.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with your mobile phase initial conditions.

    • Analyze all samples by a stability-indicating HPLC-UV method. Submit key samples (those showing significant degradation) for HPLC-MS analysis to identify the degradation products.

G cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution Mix Mix Stock with Stress Reagents & Water (Controls) PrepStock->Mix PrepStress Prepare Stress Reagents (Acid, Base, H₂O₂) PrepStress->Mix Incubate Incubate under Conditions: - Acid (RT, 60°C) - Base (RT, 60°C) - Oxidative (RT) - Thermal (60°C) - Photolytic Mix->Incubate Sample Take Timepoint Samples (e.g., 0, 2, 8, 24h) Incubate->Sample Quench Quench Acid/Base Reactions Sample->Quench Dilute Dilute to Final Concentration Quench->Dilute Analyze Analyze by HPLC-UV and HPLC-MS Dilute->Analyze

Caption: General workflow for a forced degradation study.

Question: What is a good starting point for an HPLC method to analyze the degradation samples?

Answer: A reverse-phase HPLC method with UV detection is the standard for this type of analysis.[12][13] Given the polar nature of the compound and its likely degradation products, a C18 column is a robust choice.

Initial HPLC Method Parameters:

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds by protonating silanols and the analytes.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection (UV) 265 nm (or λmax of compound)Determine the wavelength of maximum absorbance by running a UV scan of the parent compound.

Troubleshooting HPLC Analysis:

  • Poor Peak Shape (Tailing): This is common for pyridine-containing compounds.[14]

    • Cause: Interaction of the basic nitrogen with residual acidic silanols on the silica-based column packing.

    • Solution: Use a low concentration of an acid (formic or trifluoroacetic acid) in the mobile phase. Alternatively, use a higher pH mobile phase (e.g., ammonium bicarbonate buffer at pH 8) with a pH-stable column to deprotonate the silanols.

  • No Separation of Degradants from Parent:

    • Cause: The degradation products may have very similar polarity to the parent compound.

    • Solution: Make the gradient shallower to increase resolution. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. Consider a different column chemistry (e.g., a Phenyl or Polar-Embedded phase).

  • Mass Balance is Poor (<95%):

    • Cause: The sum of the parent peak area and all degradant peak areas does not equal the initial peak area of the parent. This could mean some degradants are not eluting from the column, are not UV-active, or have co-eluted.

    • Solution: Extend the gradient run time. Check for co-elution using a photodiode array (PDA) detector to assess peak purity.[10] Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to look for non-chromophoric degradants.

References
  • Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism. ACS Omega. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC - NIH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. [Link]

  • Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. PubMed. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • Three Mn–viologen complexes containing 1-carboxyethyl-4,4′-bipyridinium: crystal structures, photochromism and theoretical calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

Sources

Optimization

Stability testing of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide under different conditions

Technical Support Center: Stability Testing of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1,6-Dihydro-6-oxo(3,4'-bipyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a compound also known as Amrinone or Inamrinone.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this molecule throughout the experimental lifecycle. Here, we address common challenges and provide robust, scientifically-grounded protocols to support your research and development efforts.

I. Understanding the Molecule: Structural Insights into Stability

1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide is a bipyridine derivative known for its positive inotropic and vasodilatory properties.[3] Its stability is influenced by several key structural features:

  • Lactam (cyclic amide) in the Dihydropyridine Ring: This functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Carboxamide Group: The primary amide is also prone to hydrolysis, which can be a primary degradation pathway.

  • Bipyridine System: The two interconnected pyridine rings can be susceptible to oxidation and photodegradation, potentially leading to colored degradants.

  • Amino Group: The presence of an amino group can influence the molecule's reactivity and susceptibility to oxidative processes.

A thorough understanding of these features is crucial for designing meaningful stability studies and for troubleshooting unexpected results.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide?

A1: The first indications of degradation are often a change in the physical appearance of the sample, such as discoloration (yellowing or browning), or a change in the clarity of a solution. Analytically, you may observe the appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For long-term storage, keeping the compound at 2-8°C in a tightly sealed, opaque container is recommended.

Q3: Can I use a dextrose-containing diluent for my experiments?

A3: No, it is strongly advised not to use dextrose-containing diluents. A chemical reaction can occur between the compound and dextrose, leading to degradation.[4] Use normal (0.9%) or half-normal (0.45%) saline for dilutions.[4]

Q4: I am seeing a loss of my main compound peak in the HPLC analysis, but no new degradation peaks are appearing. What could be the issue?

A4: This phenomenon, often referred to as a "mass balance" issue, can have several causes. The degradants may be highly polar or non-polar and are not being retained or eluted from your column under the current method conditions. They could also be non-UV active, making them invisible to a standard UV detector. It is also possible that the compound is degrading into volatile substances or adsorbing irreversibly to the surfaces of your analytical equipment. Method re-development or the use of a universal detector like a mass spectrometer may be necessary.

III. Troubleshooting and In-Depth Experimental Guides

Forced degradation studies are a cornerstone of understanding a molecule's stability profile and are mandated by regulatory bodies like the ICH.[5][6] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5][7][8] A typical goal is to achieve 5-20% degradation to ensure that the analytical method can reliably detect and quantify the resulting impurities.[6]

A. Guide: Troubleshooting Hydrolytic Stability Studies

Hydrolysis is a common degradation pathway for this molecule due to the presence of amide and lactam functionalities.

Common Problem: No degradation is observed under mild acidic or basic conditions, or degradation is too rapid and extensive under harsh conditions.

Causality: The stability of the amide and lactam groups is highly dependent on pH and temperature. Finding the right balance of conditions to achieve the target degradation of 5-20% is key.

Step-by-Step Protocol for Controlled Hydrolytic Degradation:

  • Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) and aqueous solutions of 0.1 M HCl and 0.1 M NaOH.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Sample at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent damage to the column.

  • Base Hydrolysis:

    • Repeat the process with 0.1 M NaOH.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water and heat under the same conditions to serve as a control.

Troubleshooting Insights:

  • If degradation is too slow: Increase the temperature in 10°C increments or use a higher concentration of acid/base (e.g., 1 M).

  • If degradation is too fast: Decrease the temperature, shorten the sampling intervals, or use a lower concentration of acid/base (e.g., 0.01 M).

Data Summary Table for Hydrolytic Stress Testing:

Stress ConditionTemperatureDurationExpected OutcomeTroubleshooting Action
0.1 M HCl60°C24 hrs5-20% degradationAdjust Temp/Conc.
0.1 M NaOH60°C8 hrs5-20% degradationAdjust Temp/Conc.
Purified Water60°C24 hrsMinimal degradationIncrease Temp if needed
B. Guide: Troubleshooting Oxidative Stability Studies

The bipyridine ring system can be susceptible to oxidation.

Common Problem: Inconsistent results or the absence of degradation.

Causality: The choice and concentration of the oxidizing agent, as well as the reaction time, are critical. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.

Step-by-Step Protocol for Oxidative Degradation:

  • Preparation: Prepare a stock solution of the compound and a 3% solution of hydrogen peroxide.

  • Procedure:

    • Mix equal volumes of the compound's stock solution and the 3% H₂O₂ solution.

    • Keep the solution at room temperature and protect it from light.

    • Sample at various time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Directly inject the samples into the HPLC system.

Troubleshooting Insights:

  • No degradation: If no degradation is observed, gently heat the solution (e.g., to 40°C) or increase the concentration of H₂O₂ (e.g., to 10%).

  • Mass Balance Issues: Oxidative degradation can sometimes lead to the formation of N-oxides, which can have different chromatographic properties. Ensure your analytical method can separate these potential products.

C. Guide: Troubleshooting Photostability Studies

As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[9][10]

Common Problem: Difficulty in achieving consistent and reproducible degradation, or distinguishing between thermal and light-induced degradation.

Causality: The intensity and wavelength of the light source, as well as the physical state of the sample, can significantly impact the results. A dark control is essential to differentiate between photolytic and thermal degradation.

Step-by-Step Protocol for Photostability Testing:

  • Sample Preparation:

    • Place a thin layer of the solid compound in a suitable transparent container.

    • Prepare a solution of the compound in a solvent transparent to UV/Vis light (e.g., water or acetonitrile).

  • Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both the test and control samples in a photostability chamber.

    • Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Analysis: Analyze both the exposed and control samples by HPLC. Compare the chromatograms to identify any peaks that are present or larger in the light-exposed sample.

Troubleshooting Insights:

  • Low Degradation: Ensure the light source is properly calibrated and provides the required energy output. The sample layer in solid-state testing should be thin to ensure uniform exposure.

  • Degradation in Dark Control: If significant degradation is observed in the dark control, it indicates a contribution from thermal degradation. The temperature within the photostability chamber should be monitored and controlled.

IV. Visualization of Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound X Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Expose to Stress Base Base Hydrolysis (NaOH, Heat) Prep->Base Expose to Stress Oxid Oxidation (H2O2, RT) Prep->Oxid Expose to Stress Photo Photolysis (ICH Q1B Light) Prep->Photo Expose to Stress Thermal Thermal Stress (Heat, Dark Control) Prep->Thermal Expose to Stress Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxid->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Data Data Interpretation: - Peak Purity - Mass Balance - Identify Degradants HPLC->Data

Caption: Workflow for forced degradation studies of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide.

Troubleshooting HPLC Peak Purity Issues

HPLC_Troubleshooting Start {Start: Peak Purity Failure (e.g., Purity Angle > Purity Threshold)} CheckMethod Is the method stability-indicating? Check resolution between parent peak and known degradants. Start->CheckMethod ModifyMethod {Modify HPLC Method - Change gradient slope - Try different column chemistry - Adjust pH of mobile phase} CheckMethod->ModifyMethod No CheckSystem Is the HPLC system performing correctly? Run system suitability test (SST). CheckMethod->CheckSystem Yes ModifyMethod->CheckSystem Rerun Rerun Sample CheckSystem->Rerun Yes Investigate {Further Investigation - Use orthogonal method (e.g., different column) - Employ Mass Spec (LC-MS) for peak identification} CheckSystem->Investigate No, SST Fails Rerun->Investigate Purity Still Fails

Caption: Decision tree for troubleshooting HPLC peak purity failures.

V. References

  • Amrinone | C10H9N3O | CID 3698 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Amrinone - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Inamrinone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Amrinone, a selective phosphodiesterase III inhibitor, improves microcirculation and flap survival: a comparative study with prostaglandin E1 - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Intravenous Use of Amrinone for the Treatment of the Failing Heart - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - ResearchGate. ResearchGate. Available at: [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. AJRC. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Available at: [Link]

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  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. IKEV. Available at: [Link]

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  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - SciELO. SciELO. Available at: [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide

Welcome to the technical support center dedicated to addressing the experimental challenges associated with the cell permeability of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the experimental challenges associated with the cell permeability of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving sufficient intracellular concentrations of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your cell-based assays.

Understanding the Challenge: Physicochemical Properties and Permeability

The compound 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide possesses a chemical structure that may contribute to its limited ability to cross cellular membranes. While specific experimental data for this exact molecule is not widely published, we can infer potential permeability hurdles by analyzing its structural features and those of similar compounds.

A preliminary analysis based on its structure suggests a molecular weight of approximately 229.23 g/mol and a formula of C12H11N3O2.[1] The presence of hydrogen bond donors (amine and amide groups) and acceptors (carbonyl and nitrogen atoms) likely influences its interaction with the lipid bilayer of the cell membrane. According to Lipinski's "Rule of Five," poor absorption or permeation is more likely when there are more than 5 hydrogen-bond donors and 10 hydrogen-bond acceptors.[2][3] While this compound itself does not violate the Rule of Five, its polarity can still be a significant factor in limiting passive diffusion across the cell membrane.

Table 1: Estimated Physicochemical Properties of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide and their Potential Impact on Permeability

PropertyEstimated Value/CharacteristicPotential Impact on Cell Permeability
Molecular Weight ~229.23 g/mol Likely favorable for passive diffusion.
Hydrogen Bond Donors ≥ 2 (from amide and dihydro-pyridone NH)Increases polarity, potentially reducing passive diffusion.
Hydrogen Bond Acceptors ≥ 3 (from carbonyl O and pyridine Ns)Increases polarity, potentially reducing passive diffusion.
Polar Surface Area (PSA) High (estimated)A high PSA is often correlated with lower membrane permeability.
Solubility Potentially low in aqueous media[4]Poor solubility can limit the concentration gradient available to drive passive diffusion.

Troubleshooting Guide: Low Intracellular Concentration

This section provides a structured approach to troubleshooting experiments where low intracellular concentrations of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide are observed.

Question 1: How can I confirm that poor cell permeability is the primary issue?

Answer: Before attempting to enhance permeability, it's crucial to confirm that the compound is stable in your experimental conditions and that poor permeability is the root cause of low intracellular accumulation.

Step-by-Step Troubleshooting:

  • Assess Compound Stability: Incubate 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide in your cell culture medium (without cells) for the duration of your experiment. At various time points, analyze the medium using HPLC or LC-MS to check for degradation.

  • Evaluate Non-specific Binding: The compound might be binding to proteins in the serum of your culture medium or to the plastic of your culture plates.

    • To test for serum protein binding, compare the free concentration of the compound in serum-containing vs. serum-free media.

    • To assess binding to plasticware, incubate the compound in an empty well, and then measure the concentration in the supernatant.

  • Perform a Permeability Assay: The most direct way to assess permeability is to use a standardized assay. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][5] These will provide a quantitative measure of the compound's ability to cross a membrane.

Question 2: My compound has confirmed low permeability. What are my options to improve its intracellular delivery?

Answer: There are several strategies to enhance the cell permeability of a compound, broadly categorized into structural modification and formulation-based approaches.

1. Structural Modification: The Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[6][7] This approach can be used to mask the polar functional groups that hinder membrane transport.

  • Strategy: Mask the hydrogen bond donors on the 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide molecule with lipophilic moieties. For instance, the amide or the dihydropyridone nitrogen could be targets for modification. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active parent compound inside the cell.

  • Experimental Workflow:

    • Design and Synthesize Prodrugs: Create ester or other labile linkages at the polar functional groups.

    • Assess Permeability: Test the permeability of the prodrugs using PAMPA or Caco-2 assays.

    • Confirm Intracellular Conversion: Use LC-MS analysis of cell lysates to confirm that the prodrug is converted back to the active compound inside the cell.

2. Formulation Strategies

These approaches focus on encapsulating the compound in a delivery vehicle that can more easily cross the cell membrane.[8][9]

  • Lipid-Based Formulations: These formulations, such as liposomes or self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and permeability of lipophilic and some hydrophilic drugs.[10][11]

    • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

    • SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the cell culture medium.[8]

  • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles can facilitate its uptake by cells through endocytosis.

  • Permeation Enhancers: These are compounds that can be co-administered to transiently alter the permeability of the cell membrane.[10] Examples include fatty acids and their derivatives. However, their use must be carefully optimized to avoid cytotoxicity.[10]

3. Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can facilitate the cellular uptake of various molecular cargoes, including small molecules.[12][13]

  • Strategy: The compound can be covalently linked to a CPP or co-incubated with a CPP that facilitates its non-covalent encapsulation.[13]

  • Advantages: CPPs can transport a wide range of molecules across the cell membrane.[12][14]

  • Considerations: The use of CPPs may lead to non-specific cellular uptake, which may need to be addressed for targeted applications.[13]

Diagram 1: Workflow for Overcoming Poor Cell Permeability

G cluster_0 Problem Identification cluster_1 Enhancement Strategies cluster_2 Validation Confirm Low Permeability Confirm Low Permeability Structural Modification (Prodrugs) Structural Modification (Prodrugs) Confirm Low Permeability->Structural Modification (Prodrugs) Formulation Approaches Formulation Approaches Confirm Low Permeability->Formulation Approaches Cell-Penetrating Peptides (CPPs) Cell-Penetrating Peptides (CPPs) Confirm Low Permeability->Cell-Penetrating Peptides (CPPs) Re-evaluate Permeability Re-evaluate Permeability Structural Modification (Prodrugs)->Re-evaluate Permeability Formulation Approaches->Re-evaluate Permeability Cell-Penetrating Peptides (CPPs)->Re-evaluate Permeability Assess Intracellular Concentration Assess Intracellular Concentration Re-evaluate Permeability->Assess Intracellular Concentration

Caption: A workflow for diagnosing and addressing poor cell permeability.

FAQs: Permeability Assays and Data Interpretation

Question 3: Which permeability assay should I choose: PAMPA or Caco-2?

Answer: The choice between PAMPA and Caco-2 assays depends on the specific information you need.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5] It is a good first screen for passive permeability and is high-throughput and cost-effective.[5][15] However, it does not account for active transport or efflux mechanisms.[5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and mimics the intestinal epithelium.[2] It can assess both passive diffusion and active transport processes, including efflux mediated by transporters like P-glycoprotein.[16] The Caco-2 assay is considered more biologically relevant than PAMPA but is also more time-consuming and expensive.[17]

Table 2: Comparison of PAMPA and Caco-2 Permeability Assays

FeaturePAMPACaco-2 Assay
Model System Artificial lipid membrane[5]Caco-2 cell monolayer[2]
Permeability Mechanism Passive diffusion only[5]Passive diffusion and active transport[2]
Throughput HighModerate
Cost LowHigh
Biological Relevance LowerHigher
Question 4: How do I interpret the results of my permeability assay?

Answer: The primary output of both PAMPA and Caco-2 assays is the apparent permeability coefficient (Papp), typically reported in cm/s.

  • Papp Values:

    • High Permeability: Papp > 1 x 10⁻⁶ cm/s in Caco-2 assays generally correlates with good oral absorption in humans.[2]

    • Low Permeability: Papp < 1 x 10⁻⁷ cm/s in Caco-2 assays is indicative of poor absorption.[2]

    • For PAMPA, compounds with a Pe < 1.5 x 10⁻⁶ cm/s are generally classified as having low permeability.[5]

  • Efflux Ratio (Caco-2): In a bidirectional Caco-2 assay, the Papp is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[16]

Diagram 2: Interpreting Permeability Assay Results

G Permeability Assay Permeability Assay Papp Value Papp Value Permeability Assay->Papp Value Efflux Ratio (Caco-2) Efflux Ratio (Caco-2) Permeability Assay->Efflux Ratio (Caco-2) High Permeability High Permeability Papp Value->High Permeability > 1x10⁻⁶ cm/s Low Permeability Low Permeability Papp Value->Low Permeability < 1x10⁻⁷ cm/s Efflux Substrate Efflux Substrate Efflux Ratio (Caco-2)->Efflux Substrate > 2 No Significant Efflux No Significant Efflux Efflux Ratio (Caco-2)->No Significant Efflux < 2

Caption: Decision tree for interpreting permeability assay data.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV plate for analysis

  • Plate shaker

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[18]

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 280-300 µL of PBS.[19]

  • Prepare the Donor Plate: Dilute the test and control compounds to the final desired concentration in PBS. Add 150-200 µL of the compound solutions to the donor plate wells.[19]

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.[19]

  • Disassemble and Analyze: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) can be calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for conducting a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds

  • TEER meter

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[20]

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 20-30 minutes at 37°C.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral-to-Apical (B-to-A) Transport (for efflux studies):

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS or another sensitive analytical method.

  • Calculate Papp: The Papp is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = the steady-state rate of appearance of the compound in the receiver chamber

    • A = the surface area of the membrane

    • C₀ = the initial concentration of the compound in the donor chamber

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate.
  • Structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide. PubMed.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
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  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
  • Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • pampa-permeability-assay.pdf. Technology Networks.
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  • 2-Methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carboxamide, CAS 80047-24-1. SCBT.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
  • Cell-penetrating peptide. Wikipedia.
  • 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4′-bipyridine]-5-carbonitrile, CAS 99462-32-5. Santa Cruz Biotechnology.
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  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. PMC.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of Amrinone (1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the cross-reactivity profile of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, commonly known as Amrinone or Inamrinone. As a phosphodiesterase 3 (PDE3) inhibitor, Amrinone increases cardiac contractility and induces vasodilation, positioning it for the short-term management of congestive heart failure.[1] However, the therapeutic utility of any small molecule inhibitor is intrinsically linked to its selectivity. Unintended interactions with other cellular targets can lead to adverse effects or complex polypharmacology. This document details the established mechanism of Amrinone, compares its selectivity against its more modern analogue, Milrinone, and provides validated experimental protocols for researchers to conduct their own robust cross-reactivity assessments.

Introduction: The Criticality of Selectivity in PDE3 Inhibition

Amrinone exerts its primary therapeutic effect by inhibiting phosphodiesterase-III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE3 in cardiac myocytes and vascular smooth muscle, Amrinone increases intracellular cAMP levels.[4][5] This elevation in cAMP mimics the downstream effects of beta-adrenergic stimulation, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart, as well as vasodilation, which reduces both preload and afterload.[6][7][8]

Mechanism of Action: The cAMP Signaling Pathway The inhibition of PDE3 by Amrinone leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban, which enhances calcium-induced calcium release from the sarcoplasmic reticulum, ultimately strengthening cardiac muscle contraction.[6][9]

Amrinone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Contractility Increased Cardiac Contractility PKA->Contractility Leads to AMP Inactive 5'-AMP PDE3->AMP Degrades to Amrinone Amrinone Amrinone->PDE3 INHIBITS

Caption: Mechanism of Amrinone as a PDE3 inhibitor.

Why Cross-Reactivity Studies are Essential: While the on-target effects of Amrinone are well-defined, its clinical use has been largely superseded due to a significant side-effect profile, most notably thrombocytopenia (a reduction in platelet count), which occurred in 2.4% to over 20% of patients depending on treatment duration.[1][10] Other adverse effects include arrhythmias, hypotension, and potential hepatotoxicity.[3][6] These off-target effects underscore the importance of comprehensive selectivity profiling. A molecule that binds to unintended targets (e.g., other phosphodiesterase isoforms, kinases, ion channels) can trigger unwanted physiological responses.[11] Therefore, rigorous cross-reactivity screening is a cornerstone of modern drug development, enabling the early identification and mitigation of potential safety liabilities.

Comparative Selectivity: Amrinone vs. Milrinone

Milrinone, a close structural analogue of Amrinone, was developed to improve upon the therapeutic window and reduce the side-effect profile.[4] Milrinone is also a PDE3 inhibitor but exhibits greater potency and selectivity, which is believed to contribute to its more favorable safety profile, particularly the lower incidence of thrombocytopenia.[12]

Rationale for Comparison: The comparison between Amrinone and Milrinone provides a valuable case study in drug optimization. By analyzing their respective inhibition profiles against a panel of related enzymes, we can understand how subtle chemical modifications can translate into significant differences in clinical performance.

Quantitative Selectivity Data: While comprehensive, head-to-head kinase panel screening data for Amrinone is not readily available in public literature, we can compile data on its primary targets and known off-targets compared to Milrinone. The key differentiation lies in their potency against the target enzyme, PDE3, and relative activity against other PDE isoforms.

CompoundPrimary TargetIC50 (PDE3)Off-Target Example (PDE4)Key Reported Clinical Side Effects
Amrinone PDE3~5.9 µM[13]Lower SelectivityThrombocytopenia, Arrhythmias, Hypotension[1][6]
Milrinone PDE3More Potent than AmrinoneHigher Selectivity vs. PDE4Ventricular Arrhythmias, Hypotension[4][14]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

The improved selectivity of Milrinone for PDE3 over other PDE subtypes is a key differentiator.[15] Cross-inhibition of other PDE families, such as PDE4 (prevalent in inflammatory cells), could contribute to a broader range of biological effects.[15]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-controlled experimental protocols are essential. We present two core methodologies: a broad in vitro kinase screen to identify potential off-targets, and a targeted cell-based functional assay to confirm the physiological relevance of any findings.

Workflow for Cross-Reactivity Profiling

A logical workflow ensures that screening is both comprehensive and efficient, moving from broad, high-throughput methods to more focused, physiologically relevant assays.

Screening_Workflow Start Test Compound (e.g., Amrinone) Biochem_Screen Tier 1: Broad Biochemical Screen (e.g., Kinase Panel, PDE Panel) Start->Biochem_Screen Hit_Ident Hit Identification (% Inhibition > 50%) Biochem_Screen->Hit_Ident Dose_Response Tier 2: Dose-Response Assay (Calculate IC50/Ki for Hits) Hit_Ident->Dose_Response Hits Found No_Hits High Selectivity Profile Hit_Ident->No_Hits No Significant Hits Cell_Assay Tier 3: Cell-Based Functional Assay (e.g., cAMP measurement, toxicity) Dose_Response->Cell_Assay Validation Validated Off-Target Cell_Assay->Validation

Caption: A tiered approach to cross-reactivity screening.

Protocol: In Vitro Kinase Profiling Screen

Rationale: Protein kinases represent one of the largest enzyme families and are common off-targets for ATP-competitive inhibitors.[16] A broad kinase panel screen is a standard first step in drug discovery to flag potential cross-reactivity.[16] The radiometric activity assay remains the "gold standard" due to its direct detection method, though fluorescence and luminescence-based assays are also widely used for high-throughput screening.[16][17]

Methodology (Adapted from standard radiometric assay principles): [16][18]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT).

    • ATP Mix: Prepare a solution of unlabeled ATP and radio-labeled [γ-³³P]-ATP in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase being tested.

    • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the appropriate buffer.

    • Test Compound: Prepare a stock solution of Amrinone (or comparator) in DMSO and create serial dilutions. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Procedure (in a 96- or 384-well plate format):

    • To each well, add the test compound dilution or DMSO vehicle control.

    • Add the specific kinase enzyme and substrate solution to each well.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.[19]

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a chelating agent like EDTA.[18]

  • Detection and Data Analysis:

    • Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition at a screening concentration of 1-10 µM.

Protocol: Cell-Based Functional cAMP Assay

Rationale: Following up on in vitro hits with a cell-based assay is crucial. This step confirms whether the compound can engage the target in a complex cellular environment and elicit a functional response.[20] Measuring intracellular cAMP levels is the most direct way to assess the functional consequences of PDE3 inhibition or the off-target modulation of other components of the cAMP pathway.[21]

Methodology (Adapted from luminescence/ELISA-based cAMP assay kits): [20][22]

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., HEK293, CHO, or a cardiac myocyte cell line) in the appropriate growth medium.

    • Harvest the cells and adjust the density in a stimulation buffer.[23]

    • Plate the cells into a 96- or 384-well solid white plate suitable for luminescence detection.

  • Compound Treatment:

    • Prepare serial dilutions of Amrinone, Milrinone (as a comparator), and a known activator of adenylyl cyclase like Forskolin (as a positive control).

    • Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound entry and target engagement.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the detection reagent provided in the assay kit (e.g., Promega's cAMP-Glo™).[20] This reagent typically contains components to lyse the cells and convert the cAMP signal into a measurable output.

    • The assay principle is often based on competition; endogenous cAMP from the sample competes with a labeled cAMP for binding to a specific antibody or protein kinase.[20][22]

    • Incubate as per the manufacturer's instructions to allow the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • The signal intensity will be inversely proportional to the amount of cAMP in the well.[22]

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Plot the results as cAMP concentration versus compound concentration to determine EC50 values.

Interpretation and Conclusion

The cross-reactivity profile of Amrinone reveals a complex interplay between on-target efficacy and off-target liabilities. While an effective PDE3 inhibitor, its clinical utility is hampered by significant adverse effects, notably thrombocytopenia and arrhythmias, which are less prominent with its more selective successor, Milrinone.[1][4] This highlights a fundamental principle in drug development: potency must be balanced with selectivity.

For researchers investigating novel bipyridine-based compounds or other PDE inhibitors, the experimental workflows provided in this guide offer a robust framework for early-stage safety and selectivity assessment. A comprehensive understanding of a compound's interaction with the broader kinome and other signaling pathways is not merely an academic exercise; it is a critical, self-validating step toward developing safer and more effective therapeutics. The legacy of Amrinone serves as an important lesson, demonstrating that even a well-understood primary mechanism of action does not preclude the risk of clinically significant off-target effects.

References

  • National Center for Biotechnology Information (2024). Inamrinone - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Medscape (Date not available). amrinone (inamrinone) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • Wikipedia (Date not available). Amrinone. Available at: [Link]

  • Pediatric Oncall (Date not available). Amrinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]

  • Endo, M. (2013). Amrinone, Forerunner of Novel Cardiotonic Agents, Caused Paradigm Shift of Heart Failure Pharmacotherapy. Circulation Research. Available at: [Link]

  • National Center for Biotechnology Information (2023). Phosphodiesterase Inhibitors - StatPearls. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information (2023). Milrinone - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Obeid, M. T., & El-Khatib, M. F. (1981). Amrinone--a New Inotropic Agent in Chronic Resistant Congestive Cardiac Failure. The Medical journal of Australia. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Khan, A. A., et al. (2018). Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure. World Journal of Cardiology. Available at: [Link]

  • Picmonic (Date not available). Milrinone and Amrinone PDF. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • ten Hacken, N. H. T., et al. (2019). A pathophysiological role of PDE3 in allergic airway inflammation. JCI Insight. Available at: [Link]

  • Yin, J., et al. (2020). Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology (Date not available). KINASE PROFILING & SCREENING. Available at: [Link]

  • LITFL (2024). Milrinone. CCC Pharmacology. Available at: [Link]

  • Barlaam, B., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • CV Pharmacology (2024). Phosphodiesterase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes. Probes and Drugs. Available at: [Link]

  • Uhlig, S., et al. (2016). Milrinone for cardiac dysfunction in critically ill adult patients: a systematic review of randomised clinical trials with meta-analysis and trial sequential analysis. PubMed Central. Available at: [Link]

  • ResearchGate (Date not available). Principles of commonly used cAMP assays. Available at: [Link]

  • ResearchGate (2025). Safety and Efficacy of the Off-Label Use of Milrinone in Pediatric Patients with Heart Diseases. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • DergiPark (Date not available). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Available at: [Link]

  • Creative BioMart (Date not available). cAMP Accumulation Assay. Available at: [Link]

  • Patsnap Synapse (2024). What are PDE3 inhibitors and how do they work?. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Dihydropyridine and Bipyridine Carboxamide Analogs in Drug Discovery

Introduction The chemical scaffold of 1,6-dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide and its related dihydropyridine and bipyridine carboxamide cores represent a versatile and privileged structure in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chemical scaffold of 1,6-dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide and its related dihydropyridine and bipyridine carboxamide cores represent a versatile and privileged structure in modern medicinal chemistry. While the precise molecule named in the topic is not a widely studied specific entity, the broader family of compounds sharing this structural motif has given rise to a diverse array of potent and selective modulators of critical biological targets. Their inherent drug-like properties and synthetic tractability have made them a fertile ground for the development of novel therapeutics across multiple disease areas.

This guide provides a comparative analysis of the efficacy of various analogs built upon these core structures. We will delve into distinct classes of inhibitors targeting different enzymes, namely Poly(ADP-ribose) Polymerase (PARP), Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K), and Hematopoietic Progenitor Kinase 1 (HPK1). By examining the structure-activity relationships (SAR), supported by experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of these compound families. The narrative will focus on the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

I. Dihydroisoquinolinone Carboxamides as Potent PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[1] Their inhibition has emerged as a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] A novel class of PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has shown significant promise, with some analogs exhibiting nanomolar potency.[3][4]

Comparative Efficacy and Structure-Activity Relationship (SAR)

The development of this series involved the synthesis and evaluation of numerous analogs to elucidate the SAR.[3] The core scaffold was designed as a nicotinamide mimic to occupy the NAD+ binding site of the PARP enzymes. The carboxamide portion of the molecule plays a critical role in establishing key interactions within the active site.

Key SAR insights for the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series include:

  • The Carboxamide Moiety: The nature of the amine in the carboxamide is a primary determinant of potency. A systematic exploration revealed that cyclic amines, particularly bipiperidine moieties, conferred the most significant inhibitory activity.[3]

  • Substitution on the Dihydroisoquinolinone Core: The introduction of a fluorine atom at the 7-position of the dihydroisoquinolinone ring generally enhances potency. This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Stereochemistry: The stereochemistry at the C4 position of the dihydroisoquinoline ring is crucial for optimal binding to the PARP active site.

The following table summarizes the in vitro efficacy of representative compounds from this series compared to the well-established PARP inhibitor, Olaparib.

Compound IDR (Amide Moiety)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference
3l [1,4'-Bipiperidine]-1'-yl15670.1[3]
3aa 7-Fluoro-[1,4'-bipiperidine]-1'-yl224.0[5]
Olaparib N/A51[6]

Table 1: Comparative in vitro potency of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs against PARP1 and PARP2.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair these double-strand breaks effectively, leading to cell death.

PARP_Inhibition_Pathway DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DNA_DSB Double-Strand DNA Break Replication->DNA_DSB leads to HR Homologous Recombination (HR) DNA_DSB->HR repaired by Cell_Death Cell Death DNA_DSB->Cell_Death leads to BRCA_mut BRCA1/2 Mutant (HR Deficient) HR->BRCA_mut deficient in PARPi PARP Inhibitor PARPi->PARP inhibits

Caption: PARP inhibition pathway leading to synthetic lethality in HR-deficient cells.

Experimental Protocol: In Vitro PARP Inhibition Assay

The following protocol describes a typical chemiluminescent assay to determine the IC50 values of PARP inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme (BPS Bioscience).

  • Histone-coated 96-well plates.

  • Biotinylated NAD+.

  • Streptavidin-HRP.

  • Chemiluminescent HRP substrate.

  • Test compounds and reference inhibitor (Olaparib).

  • Assay buffer.

Procedure:

  • Add 50 µL of assay buffer containing PARP1 or PARP2 enzyme to each well of the histone-coated 96-well plate.

  • Add 10 µL of a serial dilution of the test compound or reference inhibitor to the wells.

  • Initiate the reaction by adding 40 µL of biotinylated NAD+ to each well.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

II. Bipyridine Carboxamides as Novel Antimalarial PI(4)K Inhibitors

Malaria, caused by Plasmodium parasites, remains a major global health challenge, with the emergence of drug resistance necessitating the discovery of novel therapeutic agents.[7] Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial and druggable target in Plasmodium falciparum, playing a vital role in all stages of the parasite's lifecycle.[8][9] The bipyridine-carboxamide scaffold has yielded potent and selective inhibitors of PfPI4K with promising antimalarial activity.[10]

Comparative Efficacy and Structure-Activity Relationship (SAR)

A lead compound from this class, CHMFL-PI4K-127 , emerged from structure-based drug design and medicinal chemistry optimization.[7][11] This compound exhibits potent inhibition of PfPI4K and excellent activity against various strains of P. falciparum, including drug-resistant ones.

Key SAR insights for the bipyridine-carboxamide series include:

  • The Bipyridine Core: The 3,3'-bipyridine core serves as a rigid scaffold to position the key interacting moieties within the ATP-binding pocket of PfPI4K.

  • The Sulfonamide Group: The phenylsulfonamido group is crucial for potent inhibitory activity, likely forming key hydrogen bonds with the enzyme.

  • The Carboxamide Group: The N-methyl-carboxamide group contributes to the overall binding affinity and pharmacokinetic properties of the molecule.

The following table summarizes the in vitro and in vivo efficacy of CHMFL-PI4K-127.

Compound IDPfPI4K IC50 (nM)P. falciparum 3D7 EC50 (nM)In vivo Efficacy (rodent model)Reference
CHMFL-PI4K-127 0.925.1Active in blood and liver stages[7]

Table 2: Efficacy of the bipyridine-carboxamide PfPI4K inhibitor, CHMFL-PI4K-127.

Mechanism of Action: Inhibition of PfPI4K Signaling

PfPI4K is a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates vesicular trafficking and protein localization within the parasite.[12] Inhibition of PfPI4K disrupts these essential processes, leading to parasite death. The bipyridine-carboxamide inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PfPI4K.[8]

PfPI4K_Inhibition_Pathway PI Phosphatidylinositol (PI) PfPI4K PfPI4K PI->PfPI4K substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P produces Parasite_Death Parasite Death PfPI4K->Parasite_Death inhibition leads to Vesicular_Trafficking Vesicular Trafficking PI4P->Vesicular_Trafficking regulates Protein_Localization Protein Localization PI4P->Protein_Localization regulates Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival Protein_Localization->Parasite_Survival Bipyridine_Carboxamide Bipyridine Carboxamide Inhibitor Bipyridine_Carboxamide->PfPI4K inhibits

Caption: Inhibition of the PfPI4K signaling pathway by bipyridine-carboxamide analogs.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This protocol describes a common method for assessing the in vitro activity of antimalarial compounds against P. falciparum.

Objective: To determine the 50% effective concentration (EC50) of test compounds against the blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain).

  • Human red blood cells (RBCs).

  • Complete parasite culture medium.

  • SYBR Green I nucleic acid stain.

  • 96-well plates.

  • Test compounds and reference drug (e.g., Chloroquine).

Procedure:

  • Prepare a suspension of P. falciparum-infected RBCs at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 180 µL of the infected RBC suspension to each well of a 96-well plate.

  • Add 20 µL of a serial dilution of the test compound or reference drug to the wells.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the RBCs by freezing the plate at -80°C.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark for 1 hour at room temperature.

  • Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the percent inhibition of parasite growth for each concentration and determine the EC50 value.

III. Pyridine Carboxamides as Selective HPK1 Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[13][14] Inhibition of HPK1 enhances T-cell activation and proliferation, making it an attractive target for cancer immunotherapy.[15][16] Several series of pyridine carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[15][17]

Comparative Efficacy and Structure-Activity Relationship (SAR)

The development of pyridine-2-carboxamide and diaminopyrimidine carboxamide HPK1 inhibitors has led to compounds with nanomolar potency and excellent kinase selectivity.[15][18]

Key SAR insights for these series include:

  • The Pyridine/Pyrimidine Core: These heterocyclic cores serve as scaffolds that orient substituents to interact with the hinge region of the HPK1 kinase domain.

  • The Carboxamide Linker: The carboxamide moiety is crucial for forming hydrogen bonds with the kinase hinge, a common feature of type I kinase inhibitors.

  • Pendant Groups: The nature of the substituents on the heterocyclic core and the amide nitrogen are critical for achieving high potency and selectivity. For instance, in the diaminopyrimidine series, the discovery of a carboxamide moiety was essential for enhanced enzyme inhibitory potency and kinome selectivity.[18]

The following table summarizes the in vitro efficacy of a representative pyridine-2-carboxamide HPK1 inhibitor.

Compound IDHPK1 IC50 (nM)Cellular IL-2 ProductionIn vivo Efficacy (syngeneic tumor model)Reference
Compound 19 <10EnhancedTumor growth inhibition in combination with anti-PD-1[15]

Table 3: Efficacy of a pyridine-2-carboxamide HPK1 inhibitor.

Mechanism of Action: Enhancement of T-Cell Activation

HPK1 is activated upon TCR engagement and phosphorylates downstream adaptor proteins, such as SLP-76, leading to their degradation and a dampening of the T-cell response.[13][19] HPK1 inhibitors block this negative feedback loop, resulting in sustained TCR signaling, increased cytokine production (e.g., IL-2), and enhanced T-cell proliferation and effector function.[20]

HPK1_Inhibition_Pathway TCR_Activation TCR Activation HPK1 HPK1 TCR_Activation->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (leads to degradation) T_Cell_Response T-Cell Response (IL-2, Proliferation) HPK1->T_Cell_Response negatively regulates SLP76->T_Cell_Response activates Negative_Regulation Negative Regulation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 inhibits

Caption: HPK1 inhibition enhances T-cell activation by blocking a negative feedback loop.

Experimental Protocol: In Vitro HPK1 Kinase Assay (ADP-Glo™)

This protocol outlines a method for measuring the in vitro inhibitory activity of compounds against HPK1 using a luminescence-based kinase assay.

Objective: To determine the IC50 of test compounds against HPK1.

Materials:

  • Recombinant human HPK1 enzyme.

  • HPK1 substrate (e.g., a suitable peptide).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compounds and reference inhibitor.

  • Kinase assay buffer.

Procedure:

  • Add kinase assay buffer, HPK1 enzyme, and the test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 1,6-dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide scaffold and its analogs have proven to be a highly productive starting point for the discovery of potent and selective inhibitors of diverse and therapeutically relevant biological targets. As demonstrated in this guide, subtle modifications to the core structure can lead to profound changes in biological activity, enabling the fine-tuning of potency and selectivity for targets as varied as PARP, parasitic kinases, and immune-regulatory kinases. The comparative analysis of these compound classes highlights the power of structure-based drug design and systematic SAR exploration in modern drug discovery. The detailed experimental protocols provided herein offer a validated framework for the evaluation of novel analogs, facilitating the continued development of this promising class of molecules into next-generation therapeutics.

References

  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]

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  • A perspective on HPK1 as a novel immuno-oncology drug target. eLife. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

  • PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum. PubMed. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]

  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. PubMed. [Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. ResearchGate. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. National Institutes of Health. [Link]

  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. MalariaWorld. [Link]

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Sources

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